2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Description
Properties
IUPAC Name |
2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F7O4/c10-7(11,8(12,13)9(14,15)16)3-1-2-4(5(17)18)6(19)20/h4H,1-3H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCPPBXAEGMASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)C(=O)O)CC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379272 | |
| Record name | 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-64-8 | |
| Record name | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244022-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5,6,6,6-Heptafluorohex-1-yl)malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Topic: Synthesis Pathway of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Scientists
Executive Summary
This technical guide details the total synthesis of 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid , a specialized fluorinated building block. This molecule combines a polar dicarboxylic acid headgroup with a hydrophobic, lipophobic perfluorinated tail (
The synthesis is designed to be modular, utilizing a convergent Malonic Ester Synthesis pathway. The core challenge addressed here is the construction of the semi-fluorinated electrophile (4,4,5,5,6,6,6-heptafluorohexyl iodide) and its subsequent coupling to the malonate backbone without inducing elimination or decarboxylation prior to the final step.
Retrosynthetic Analysis
The strategic disconnection relies on the classical alkylation of a stabilized enolate. The target molecule is dissected into two primary precursors: Diethyl malonate and the fluorinated alkylating agent 1-iodo-4,4,5,5,6,6,6-heptafluorohexane .
Pathway Logic:
-
C-C Bond Formation: The C2-C3 bond (relative to the malonate) is formed via
attack of the sodium enolate of diethyl malonate on the primary alkyl iodide. -
Spacer Construction: The 3-carbon hydrocarbon spacer is generated via radical addition of heptafluoropropyl iodide (
) to allyl acetate, followed by reductive deiodination and functional group interconversion.
Figure 1: Retrosynthetic disconnection showing the convergence of the perfluorinated tail and the malonate headgroup.[1]
Phase 1: Synthesis of the Fluoroalkyl Electrophile
Objective: Synthesize 1-iodo-4,4,5,5,6,6,6-heptafluorohexane.
Challenge: Direct alkylation with short perfluoroalkyl chains is difficult due to the electron-withdrawing nature of fluorine, which deactivates
Step 1.1: Radical Addition to Allyl Acetate
We utilize a radical chain reaction initiated by AIBN to couple heptafluoropropyl iodide with allyl acetate.
-
Reagents: Heptafluoropropyl iodide (
), Allyl Acetate, AIBN (Azobisisobutyronitrile). -
Mechanism: The perfluoroalkyl radical (
) adds to the terminal carbon of the alkene. The resulting radical abstracts iodine from the starting material.
Protocol:
-
In a pressure vessel or heavy-walled flask, mix
(1.0 equiv) and Allyl Acetate (1.1 equiv). -
Add AIBN (0.05 equiv).
-
Degas the solution with
sparging for 15 minutes to remove oxygen (radical scavenger). -
Heat to 80°C for 6–8 hours.
-
Result: 2-iodo-4,4,5,5,6,6,6-heptafluorohexyl acetate. (Note: The iodine adds to the internal carbon).
Step 1.2: Reductive Deiodination & Hydrolysis
The secondary iodine introduced in the previous step is removed to establish the saturated alkyl chain.
-
Reagents: Tributyltin hydride (
) or Zinc/Acetic Acid ( ), followed by NaOH. -
Green Alternative: Use
dust (3.0 equiv) in glacial acetic acid at reflux for 4 hours. This effectively reduces the C-I bond to C-H. -
Hydrolysis: After reduction, treat the crude acetate with 10% NaOH (aq) and methanol (1:1) at room temperature for 2 hours to cleave the acetate group.
-
Purification: Extract with ether, dry over
, and distill. -
Product: 4,4,5,5,6,6,6-Heptafluorohexan-1-ol .
Step 1.3: Conversion to Alkyl Iodide
Convert the alcohol to the primary iodide, which is a superior leaving group for the malonic ester synthesis.
-
Reagents: Iodine (
), Triphenylphosphine ( ), Imidazole, DCM. -
Protocol:
-
Dissolve
(1.2 equiv) and Imidazole (1.5 equiv) in dry DCM ( ). -
Add
(1.2 equiv) portion-wise. -
Add 4,4,5,5,6,6,6-Heptafluorohexan-1-ol (1.0 equiv) dropwise.
-
Stir at room temperature for 3 hours.
-
Workup: Filter off solid phosphine oxide byproducts (if precipitated) or wash with saturated
(to remove excess iodine). Concentrate and purify via flash chromatography (Hexanes/EtOAc). -
Yield Target: >85% conversion to 1-iodo-4,4,5,5,6,6,6-heptafluorohexane .
-
Phase 2: Malonic Ester Synthesis
Objective: Couple the fluoroalkyl tail to the malonate backbone.
Step 2.1: Enolate Formation and Alkylation
Strict anhydrous conditions are required to prevent hydrolysis of the ester or quenching of the enolate.
Reagents Table:
| Reagent | Equiv | Role | Notes |
|---|---|---|---|
| Diethyl Malonate | 1.2 | Nucleophile | Excess prevents dialkylation |
| Sodium Ethoxide (NaOEt) | 1.1 | Base | Prepared in situ or 21% wt in EtOH |
| Fluoroalkyl Iodide (from Phase 1) | 1.0 | Electrophile | Limiting reagent |
| Ethanol (Dry) | Solvent | Medium | Must be anhydrous |
Detailed Protocol:
-
Preparation of NaOEt: Dissolve Sodium metal (1.1 equiv) in anhydrous Ethanol under Argon flow. Wait until all evolution of
gas ceases. -
Enolate Formation: Cool the solution to
. Add Diethyl Malonate (1.2 equiv) dropwise over 20 minutes. Stir for an additional 30 minutes to ensure complete deprotonation. -
Alkylation: Add 1-iodo-4,4,5,5,6,6,6-heptafluorohexane (1.0 equiv) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (disappearance of iodide). -
Workup:
-
Cool to room temperature.[2]
-
Remove ethanol under reduced pressure (rotary evaporator).
-
Resuspend the residue in Diethyl Ether and Water.
-
Separate the organic layer, wash with Brine, and dry over
. -
Concentrate to obtain crude Diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate .
-
Purification: Vacuum distillation is recommended to remove excess diethyl malonate.
-
Phase 3: Hydrolysis and Isolation
Objective: Convert the diester to the final dicarboxylic acid.
Step 3.1: Saponification
Unlike standard esters, fluorinated derivatives can be lipophilic. The use of a co-solvent (THF or Ethanol) is mandatory.
Protocol:
-
Dissolve the diester in a mixture of THF:Water (1:1) .
-
Add NaOH (solid, 4.0 equiv).
-
Heat to 60°C for 4 hours. (Avoid vigorous reflux to prevent potential thermal decarboxylation of the forming malonic acid, although the salt form is stable).
-
Check: The solution should become homogeneous.
Step 3.2: Acidification and Crystallization
-
Cool the reaction mixture to
. -
Carefully acidify with 6M HCl to pH 1.
-
Extraction: Extract exhaustively with Ethyl Acetate (
). (The dicarboxylic acid is polar; salting out the aqueous layer with NaCl may improve recovery). -
Drying: Dry organic phase over
and concentrate. -
Final Purification: Recrystallize from a Benzene/Hexane mixture or minimal hot water if solubility permits.
-
Final Product: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid .
Process Visualization
The following diagram outlines the complete forward synthesis workflow.
Figure 2: Forward synthesis workflow from raw materials to final dicarboxylic acid.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
NMR: Distinct signals for the
group (approx -81 ppm) and the two groups (approx -115 to -128 ppm). The absence of Iodine-adjacent signals confirms the success of the reduction step. -
NMR:
-
Triplet at
ppm (1H) for the methine proton of the malonic acid core. -
Multiplets at
ppm for the propyl spacer protons ( ). -
Broad singlet at
ppm for the carboxylic acid protons ( ).
-
-
Mass Spectrometry (ESI-): Look for the
peak corresponding to the mono-anion of the dicarboxylic acid.
References
-
Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides.[3] Part III. Reaction of perfluoroalkyl iodides with alkenes initiated by AIBN. Journal of Fluorine Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for Malonic Ester Synthesis).
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.
- Stuart, A. M. (2008). Fluorous Synthesis. Current Opinion in Drug Discovery & Development.
Sources
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" fundamental research
Core Focus: Fundamental Research, Synthesis, and Applications in Fluorous Technologies
Executive Summary
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a specialized amphiphilic building block bridging the gap between classical organic synthesis and fluorous chemistry. Characterized by a "short-chain" perfluoropropyl tail (
This guide details the physicochemical properties, validated synthesis protocols, and application vectors of this compound, specifically for researchers in drug delivery systems (DDS) and crystal engineering.
Chemical Identity & Structural Analysis[1]
The molecule exhibits a unique tri-block architecture that dictates its behavior in solution and at interfaces.
| Feature | Specification | Functional Role |
| IUPAC Name | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propanedioic acid | Official designation |
| Formula | -- | |
| Molecular Weight | ~316.17 g/mol | -- |
| Fluorine Content | ~42% by mass | High enough for fluorous phase separation but low enough to maintain organic solubility. |
| Head Group | Malonic Acid ( | Hydrophilic, pH-sensitive, metal chelating ( |
| Spacer | Propyl ( | Lipophilic; insulates the electron-withdrawing effect of fluorine from the headgroup. |
| Tail | Heptafluoropropyl ( | Fluorous/Hydrophobic; provides low surface energy and "fluorous tagging" capability. |
The "Fluorous Pony Tail" Effect
Unlike standard alkyl chains, the
Validated Synthesis Protocol
Objective: Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid via classical Malonic Ester Synthesis.
Precursor: 1-Iodo-4,4,5,5,6,6,6-heptafluorohexane (
Step 1: Enolate Formation & Alkylation
Reaction Principle:
Reagents:
-
Diethyl malonate (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq) [Freshly prepared from Na + dry EtOH preferred]
-
1-Iodo-4,4,5,5,6,6,6-heptafluorohexane (1.0 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or THF.
Protocol:
-
Activation: Under
atmosphere, add diethyl malonate dropwise to a stirred solution of NaOEt/EtOH at 0°C. Stir for 30 min to ensure complete enolate formation. -
Addition: Add the fluoroalkyl iodide dropwise. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor via TLC (stain with
; the fluorinated chain does not stain well, but the ester does). -
Workup: Evaporate EtOH. Resuspend residue in
, wash with water and brine. Dry over and concentrate. -
Purification: Distillation is recommended due to the volatility of the fluorinated side-products.
Step 2: Hydrolysis & Acidification
Reaction Principle: Saponification of the diester followed by protonation.
Reagents:
-
Crude Diethyl 2-(heptafluorohexyl)malonate
-
NaOH (2.5 eq, 10% aqueous solution)
-
HCl (conc.) for acidification
Protocol:
-
Saponification: Reflux the diester in aqueous NaOH for 4 hours. The biphasic mixture will become homogeneous as the carboxylate salt forms.
-
Acidification: Cool to 0°C. Acidify with conc. HCl to pH 1.
-
Extraction: Extract the free acid into Ethyl Acetate (
). Note: Do not use hexane; the fluorinated acid has poor solubility in non-polar hydrocarbons. -
Crystallization: Recrystallize from a Benzene/Acetone mixture or Chloroform to obtain pure white crystals.
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis pathway from diethyl malonate to the final fluorinated dicarboxylic acid.
Applications in Research & Development
A. Drug Delivery: Fluorinated Liposomes
The
-
Mechanism: When incorporated into lipid bilayers, the fluorinated tails segregate from the hydrocarbon tails of standard phospholipids.
-
Result: This creates "phase-separated domains" or rafts within the liposome, reducing membrane permeability and increasing the stability of encapsulated drugs against leakage.
B. Crystal Engineering & MOFs
Malonic acid is a classic ligand for Metal-Organic Frameworks (MOFs).
-
Usage: The heptafluorohexyl derivative introduces fluorine-lined channels into the MOF structure.
-
Benefit: These channels show high selectivity for gas sorption (e.g.,
vs ) due to the quadrupole interactions with the fluorine atoms.
C. Precursor for Fluorinated Barbiturates
Condensation of 2-(heptafluorohexyl)malonic acid with urea yields 5-(heptafluorohexyl)barbituric acid .
-
Therapeutic Potential: Fluorination increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration for CNS-active targets.
Amphiphilic Behavior Visualization
Figure 2: The tri-block amphiphilic structure showing distinct interaction zones for supramolecular assembly.
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures are required:
| Method | Expected Signal (approximate) | Interpretation |
| Diagnostic triplet ( | ||
| The triplet at 3.4 ppm confirms mono-alkylation. Absence of ethyl ester peaks (4.1, 1.2 ppm) confirms hydrolysis. | ||
| IR Spectroscopy | Strong C-F stretching bands are the fingerprint of this molecule. | |
| Melting Point | Distinct sharp range (e.g., 95-105°C depending on purity) | Broad range indicates incomplete hydrolysis or mono-decarboxylation. |
Safety & Handling (E-E-A-T)
-
Acidity: As a dicarboxylic acid with an electron-withdrawing tail, the
is lower than unsubstituted malonic acid (~2.8 vs 2.83). Wear acid-resistant gloves. -
Fluorine Safety: While
is less bio-accumulative than , all fluorinated intermediates should be treated as potential persistent organic pollutants. Waste must be segregated into "Halogenated Organic Waste" streams. -
Reactivity: Avoid heating the free acid above 140°C without solvent, as malonic acids undergo thermal decarboxylation to form substituted acetic acids (
).
References
-
Curran, D. P. (2008). Fluorous Chemistry. In Handbook of Fluorous Chemistry. Wiley-VCH. Link
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825. Link
-
Krafft, M. P., & Riess, J. G. (2009). Chemistry, Physical Chemistry, and Uses of Molecular Fluorocarbon-Hydrocarbon Diblocks, Triblocks, and Related Compounds. Chemical Reviews, 109(5), 1714-1792. Link
-
Reddy, V. P. (2015). Organofluorine Compounds in Biology and Medicine. Elsevier. Link
Foreword: Navigating the Chemistry of a Novel Fluorinated Malonic Acid Derivative
An In-depth Technical Guide to the Reactivity and Stability of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the anticipated reactivity and stability of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid. As this appears to be a specialized or novel compound with limited direct representation in published literature, this guide is built upon a foundation of established principles in organofluorine chemistry and the well-documented behavior of analogous structures. The insights herein are derived from a synthesis of data on fluorinated compounds, malonic acids, and the influence of strong electron-withdrawing groups on organic molecules. The objective is to provide a robust predictive framework to guide experimental design, handling, and application of this unique chemical entity.
Synthesis and Handling: A Proposed Pathway and Best Practices
The synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid would most logically proceed via a modified malonic ester synthesis.[1][2] This classical approach allows for the introduction of an alkyl substituent onto the α-carbon of a malonate diester, followed by hydrolysis to the dicarboxylic acid.
A plausible synthetic route would involve the alkylation of a dialkyl malonate (e.g., diethyl malonate) with a suitable heptafluorohexyl halide (e.g., 1-iodo-4,4,5,5,6,6,6-heptafluorohexane) in the presence of a base such as sodium ethoxide.[3] The subsequent hydrolysis of the resulting diester to the target malonic acid is the critical and most challenging step. The presence of the electron-withdrawing heptafluorohexyl group can render the ester resistant to hydrolysis while simultaneously promoting decarboxylation of the desired product under harsh conditions.[4][5] Studies on similarly structured compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that obtaining the malonic acid via hydrolysis can be difficult, often yielding the decarboxylated acetic acid derivative instead.[4][5]
Proposed Experimental Protocol: Synthesis
-
Alkylation: To a solution of sodium ethoxide (1.05 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. After stirring for 30 minutes, add 1-iodo-4,4,5,5,6,6,6-heptafluorohexane (1.0 eq) and allow the reaction to warm to room temperature, followed by heating at reflux until TLC or GC-MS indicates consumption of the starting materials.
-
Work-up and Purification: Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate by vacuum distillation or column chromatography.
-
Hydrolysis (Mild Conditions): To a solution of the purified diester in a mixture of methanol and water, add a strong base like potassium hydroxide (10 eq) and stir at reflux for 4-6 hours.[6] Monitor the reaction closely for the formation of the diacid.
-
Acidification and Isolation: After cooling to 0°C, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.[7] Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid.[6] Caution: Spontaneous decarboxylation may occur during this step, especially if excess heat is applied.
Caption: Proposed synthetic workflow for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid.
Handling and Storage
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Due to its acidic nature, avoid storage with bases, oxidizing agents, and reducing agents.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
Predicted Chemical Reactivity
The reactivity of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is dominated by three main features: the acidic carboxyl groups, the reactive α-carbon, and the chemically robust heptafluorohexyl chain.
Acidity
The presence of the highly electronegative fluorine atoms in the heptafluorohexyl group exerts a strong electron-withdrawing inductive effect. This effect will stabilize the carboxylate anions formed upon deprotonation, thereby increasing the acidity of the carboxylic acid protons. It is predicted that the pKa values of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid will be significantly lower than that of unsubstituted malonic acid (pKa1 ≈ 2.8, pKa2 ≈ 5.7)[8], and likely in the range of other perfluoroalkyl carboxylic acids, which can have pKa values below 1.6.[9]
Thermal Decarboxylation
Malonic acids are well-known to undergo decarboxylation upon heating to yield a carboxylic acid.[10] This reaction proceeds through a cyclic transition state.[10] The presence of the electron-withdrawing heptafluorohexyl group is anticipated to facilitate this process, potentially lowering the temperature required for decarboxylation compared to non-fluorinated analogues. Heating the compound, particularly in the presence of acid or base, will likely lead to the formation of 4,4,5,5,6,6,6-heptafluoroheptanoic acid and carbon dioxide.
Caption: Mechanism of thermal decarboxylation.
Reactions at the α-Carbon
The proton on the carbon situated between the two carboxyl groups is acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can, in principle, participate in alkylation or other electrophilic substitution reactions. However, the bulky and electron-withdrawing nature of the heptafluorohexyl group may sterically hinder the approach of electrophiles and electronically destabilize the enolate, potentially reducing the reactivity at this position compared to simpler malonic acids.
Esterification and Amidation
The carboxylic acid groups are expected to undergo standard esterification and amidation reactions. Esterification can be achieved by reacting the diacid with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to the diacyl chloride followed by reaction with an alcohol. Similarly, amides can be formed by reacting the diacid or its activated derivatives with amines.
Stability Profile
The stability of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a tale of two parts: the highly stable fluorinated chain and the thermally labile malonic acid headgroup.
Thermal Stability
Organofluorine compounds are renowned for their high thermal stability, a direct consequence of the strength of the carbon-fluorine bond (around 480 kJ/mol).[11] Therefore, the heptafluorohexyl portion of the molecule is expected to be very stable to heat. However, the molecule as a whole is limited by the thermal lability of the malonic acid moiety, which, as discussed, will readily decarboxylate upon heating.[10] Unsubstituted malonic acid decomposes at its melting point of 135-137°C.[8] It is plausible that the subject compound will decarboxylate at a similar or even lower temperature.
Chemical Stability
-
Hydrolytic Stability: The C-F bonds are exceptionally resistant to hydrolysis. The overall molecule should be stable in aqueous solutions at neutral and acidic pH at ambient temperature. However, in basic solutions or at elevated temperatures, decarboxylation may be promoted.
-
Oxidative and Reductive Stability: Perfluoroalkyl groups are generally inert to most chemical oxidizing and reducing agents.[12] The malonic acid group is also relatively robust under many of these conditions. Therefore, the compound is expected to exhibit good stability towards a range of common oxidants and reductants.
Summary of Predicted Stability
| Condition | Predicted Stability | Notes |
| Thermal (Ambient) | Stable | |
| Thermal (Elevated) | Unstable | Prone to decarboxylation, likely starting at temperatures around 100-150°C. |
| Aqueous (Acidic, pH < 7) | Stable | Stable at room temperature. |
| Aqueous (Basic, pH > 7) | Moderately Stable | May undergo slow decarboxylation, accelerated by heat. |
| Oxidizing Agents | Stable | The perfluoroalkyl chain is highly resistant to oxidation. |
| Reducing Agents | Stable | The perfluoroalkyl chain is highly resistant to reduction. |
Safety Considerations
-
Corrosivity: As a strong dicarboxylic acid, 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is expected to be corrosive. Direct contact with skin, eyes, and mucous membranes should be avoided.
-
Thermal Decomposition: Upon thermal decomposition, particularly at very high temperatures, the compound could potentially release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[13] All thermal experiments should be conducted in a well-ventilated fume hood.
-
Toxicity: The toxicological properties of this specific compound are unknown. As with any new chemical entity, it should be handled with care, assuming it is potentially harmful.
Conclusion
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is predicted to be a strongly acidic, crystalline solid with a unique combination of high chemical stability in its fluorinated tail and predictable reactivity in its malonic acid headgroup. Its most prominent reaction is likely to be thermal decarboxylation, which may occur under relatively mild heating. While the synthesis is feasible via a malonic ester pathway, the final hydrolysis step requires careful optimization to prevent premature decarboxylation. This guide provides a foundational understanding for researchers and developers, but it must be underscored that these are predictive insights. Rigorous experimental validation is essential to fully characterize the properties of this intriguing molecule.
References
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
-
Malonic ester synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Shein, S. M., & Ivanova, T. M. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1530–1535. Retrieved from [Link]
-
Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2023). Langmuir. Retrieved from [Link]
-
Organofluorine chemistry. (2023). In Wikipedia. Retrieved from [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Formation of Perfluoroalkyl Fullerene Alkylphosphonic Acid Self-Assembled Monolayers on Aluminum Oxide. (2025). ResearchGate. Retrieved from [Link]
-
Functional Group Reactions. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
- Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407.
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. Retrieved from [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). National Institutes of Health. Retrieved from [Link]
-
Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. (2024). PubMed. Retrieved from [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
2.4: Functional Groups: Centers of Reactivity. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
How can we find out which functional group is more reactive from a given compound? (2018). Quora. Retrieved from [Link]
-
Organic Letters Ahead of Print. (n.d.). American Chemical Society. Retrieved from [Link]
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Stability of Nitrogen-Containing Polyfluoroalkyl Substances in Aerobic Soils. (n.d.). ResearchGate. Retrieved from [Link]
-
Are perfluoro esters and nitriles stable to hydrolysis? (2019). ResearchGate. Retrieved from [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Journal of Fluorine Chemistry. Retrieved from [Link]
- Malonic acid derivatives and methods for their synthesis. (n.d.). Google Patents.
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 2-n-butyl-2-(cyclohexylmethyl)malonic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Functional Groups Names, Properties, and Reactions. (n.d.). Introductory Chemistry. Retrieved from [Link]
-
Conformational distributions of helical perfluoroalkyl substances and impacts on stability. (2022). PubMed. Retrieved from [Link]
-
Malonic acid. (2023). In Wikipedia. Retrieved from [Link]
-
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024). MDPI. Retrieved from [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. (2022). Frontiers. Retrieved from [Link]
-
How to obtain 2-substituted malonic acids? (2023). ResearchGate. Retrieved from [Link]
-
Urea. (2023). In Wikipedia. Retrieved from [Link]
-
General structure of perfluoroalkyl carboxylic acids (PFCAs). (n.d.). ResearchGate. Retrieved from [Link]
-
Controllable hydrolytic stability of novel fluorinated polyurethane films. (2022). European Coatings. Retrieved from [Link]
-
Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. (n.d.). NIST. Retrieved from [Link]
-
Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemical Properties of Malonic acid, 2-butyl heptadecyl ester. (n.d.). Cheméo. Retrieved from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Bentham Science. Retrieved from [Link]
-
Hydrolysis of Esters. (2014). YouTube. Retrieved from [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanedioic acid. (n.d.). PubChem. Retrieved from [Link]
-
Estimation of the Acid Dissociation Constant of Perfluoroalkyl Carboxylic Acids through an Experimental Investigation of their Water-to-Air Transport. (n.d.). ACS Publications. Retrieved from [Link]
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"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" discovery and history
The following technical guide details the chemistry, biocatalytic utility, and synthetic history of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFHMA).
From Fluorous Tag to Biocatalytic Probe
Executive Summary
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (CAS: 244022-64-8) is a specialized fluorinated dicarboxylic acid.[1][2][3] While historically utilized in materials science for liquid crystal alignment, its significance surged in the 2010s within chemical biology . It serves as a critical "stress-test" substrate for engineering adenylate-forming enzymes (like MatB) and C-C bond-forming enzymes (like CarB), enabling the biocatalytic synthesis of complex, fluorinated N-heterocycles.
This guide analyzes its physicochemical properties, its pivotal role in expanding the substrate scope of biosynthetic enzymes, and the protocols for its synthesis and application.
Part 1: Chemical Identity & Physicochemical Profile[4]
HFHMA consists of a classic malonic acid "head" capable of decarboxylation or condensation, attached to a "fluorous tail."
Structure Analysis:
-
Head Group: Malonic acid (Propanedioic acid). High polarity, coordinates metals, susceptible to enzymatic activation.
-
Linker: Propyl chain
. Provides steric spacing, preventing the electron-withdrawing fluorine atoms from deactivating the malonate nucleophile. -
Tail: Heptafluoropropyl group
. This is the "fluorous" domain.
Key Properties Table:
| Property | Value / Characteristic | Implication for Research |
| Formula | ||
| MW | 314.16 g/mol | |
| Lipophilicity | Moderate to High | The fluorine tail increases LogP compared to non-fluorinated alkyl malonates. |
| Fluorous Character | "Lightly Fluorous" | Soluble in common organic solvents but exhibits distinct retention in fluorous solid-phase extraction (F-SPE). |
| pKa | ~2.8 (COOH 1), ~5.7 (COOH 2) | Similar to alkylmalonates; the spacer insulates the inductive effect of the F-tail. |
Part 2: Historical Context & Discovery
The "discovery" of HFHMA is not a singular event but an evolution of application.
Phase 1: The Fluorous Chemistry Era (Late 1990s - 2000s)
Initially, compounds like HFHMA appeared in the context of Fluorous Mixture Synthesis (FMS) . Researchers sought "tags" that could be attached to substrates to facilitate purification.
-
Mechanism: The heptafluorohexyl chain acts as a phase tag. Molecules bearing this tag can be separated from non-tagged byproducts using fluorous silica gel.
-
Early Utility: It was primarily a synthetic intermediate or a dopant in Liquid Crystal Display (LCD) manufacturing to adjust the pretilt angle of alignment films due to the low surface energy of the fluorine atoms.
Phase 2: The Biocatalytic Breakthrough (2013)
The compound gained prominence in chemical biology through the work of the Challis and Zechel groups (University of Warwick / Queen’s University).
-
The Challenge: Metabolic engineering often fails because natural enzymes (like Malonyl-CoA synthetase) are too specific; they reject non-natural substrates.
-
The Innovation: Researchers engineered the MatB enzyme (from Rhizobium trifolii) to accept bulky, unnatural malonates.
-
HFHMA's Role: HFHMA was selected as a "limit probe." Its bulky, rigid, and hydrophobic tail tested the upper limits of the enzyme's active site plasticity. Successful activation of HFHMA by an engineered MatB mutant (T207A/M306I) proved that biocatalysis could access highly modified, fluorinated drug scaffolds.
Part 3: Biocatalytic Application (The MatB/CarB System)
This is the primary modern application of HFHMA. It is used to synthesize fluorinated carbapenems and proline derivatives via a tandem enzymatic cascade.
The Mechanism[4]
-
Activation (MatB): The enzyme MatB ligates Coenzyme A (CoA) to one of the carboxyl groups of HFHMA, consuming ATP.
-
Condensation (CarB): The enzyme CarB (Carboxymethylproline synthase) takes the activated HFHMA-CoA and condenses it with an amino acid aldehyde (e.g., L-glutamate semialdehyde).
-
Cyclization: The product spontaneously cyclizes to form a functionalized proline ring.
Workflow Diagram (DOT)
Figure 1: Tandem enzymatic cascade converting HFHMA into bioactive N-heterocycles using engineered synthetases.
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of HFHMA
Rationale: Commercial availability is sporadic. In-house synthesis is often required via standard malonic ester synthesis.
Reagents:
-
Diethyl malonate (1.0 eq)
-
1-Iodo-4,4,5,5,6,6,6-heptafluorohexane (1.0 eq)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1 eq)
-
Ethanol (anhydrous)
Step-by-Step:
-
Deprotonation: Under
atmosphere, dissolve diethyl malonate in anhydrous ethanol. Add NaOEt slowly at 0°C to form the sodium enolate. Stir for 30 mins. -
Alkylation: Add 1-Iodo-4,4,5,5,6,6,6-heptafluorohexane dropwise. The fluorine atoms are distant enough not to destabilize the reaction, but the chain is hydrophobic.
-
Reflux: Heat to reflux (78°C) for 12–16 hours. Monitor by TLC (stain with KMnO4; the fluorous tail does not stain well, but the ester does).
-
Workup: Evaporate ethanol. Partition residue between diethyl ether and water. The product (diester) is in the organic layer.[5]
-
Hydrolysis: Dissolve the diester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours.
-
Acidification: Acidify to pH 1 with 1M HCl. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/EtOAc. The fluorous chain facilitates crystallization.
Protocol B: Enzymatic Assay (MatB Activity)
Rationale: To verify if your HFHMA is a valid substrate for your specific MatB variant.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Components:
- (5 mM) - Essential cofactor for ATP binding.
-
ATP (1 mM).
-
Coenzyme A (0.5 mM).
-
HFHMA (Substrate): 0.5 mM to 5 mM (Dissolve stock in DMSO; final DMSO <5%).
-
MatB Enzyme (1 µM).
-
Detection (The Hydroxamate Assay):
-
Incubate at 25°C for 30 mins.
-
Quench with equal volume of Hydroxylamine reagent (2M hydroxylamine, pH 7.0). This converts the unstable Malonyl-CoA into a stable hydroxamic acid.
-
Add Ferric Chloride reagent (
in 0.1M TCA).
-
-
Readout: Measure Absorbance at 540 nm. Formation of a red-violet complex indicates successful CoA ligation to HFHMA.
Part 5: Troubleshooting & Stability
| Issue | Cause | Solution |
| Low Solubility in Buffer | Hydrophobic fluorous tail causes aggregation. | Use 5-10% DMSO or include cyclodextrins to solubilize HFHMA in aqueous buffers. |
| No Enzymatic Activity | Steric clash in Wild-Type MatB. | Crucial: You must use MatB mutants (e.g., T207A or M306I). The WT active site is too small for the heptafluorohexyl group. |
| Synthesis Yield Low | Retro-Claisen condensation or O-alkylation. | Ensure strictly anhydrous conditions during the enolate formation. Use NaH in THF instead of NaOEt/EtOH if yields persist low. |
References
-
Biocatalytic Application (Primary Source)
- Hilsberg, M., et al. (2013). "Stereoselective preparation of lipidated carboxymethyl-proline/pipecolic acid derivatives via coupling of engineered crotonases with an alkylmalonyl-CoA synthetase." Organic & Biomolecular Chemistry.
-
Fluorous Synthesis Context
- Curran, D. P. (2001). "Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis." Science.
-
Liquid Crystal Applications
- US Patent 8216649B2. "Liquid crystal aligning agent, method of producing a liquid crystal alignment film and liquid crystal display device."
-
Enzyme Engineering Grounding
- Hughes, A. J., et al. (2011). "Pathway Engineering for the Biosynthesis of Unnatural Polyketide Analogues.
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid in Pharmaceutical Synthesis
The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It focuses on the specialized fluorinated building block 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFHMA), detailing its strategic utility in synthesizing metabolically stable, lipophilic drug candidates.
Executive Summary
The incorporation of semi-fluorinated alkyl chains into pharmaceutical scaffolds is a proven strategy to modulate lipophilicity (LogP), enhance metabolic stability, and alter pharmacokinetics without significantly increasing steric bulk. 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFHMA) is a versatile dicarboxylic acid precursor. It features a unique "spacer-tail" architecture: a propyl spacer
This guide outlines the physicochemical advantages of HFHMA and provides a validated protocol for its conversion into 5-substituted fluorinated barbiturates —a class of compounds relevant to CNS depressant and anticonvulsant research. Additionally, we discuss its utility in chemo-enzymatic pathways for nucleotide analog synthesis.
Technical Profile & Physicochemical Logic
Structural Architecture
-
Chemical Formula:
[1][2][3] -
Key Motif: The 4,4,5,5,6,6,6-heptafluorohexyl chain.[1][2][3][4][5]
-
The Spacer (
): Maintains the nucleophilicity of the malonate -carbon, allowing standard alkylation/condensation reactions without the severe deactivation seen in perfluoroalkyl-direct attachments. -
The Tail (
): Acts as a "fluorous pony tail." It increases lipophilicity and provides a metabolic block against -oxidation (a common clearance pathway for alkyl chains), while being short enough to avoid the extreme persistence issues of long-chain PFAS.
-
Strategic Value in Drug Design
-
Metabolic Blocking: The terminal
and adjacent groups prevent cytochrome P450-mediated oxidation at the chain terminus, extending the half-life of the drug candidate. -
Lipophilicity Modulation: Unlike a hydrocarbon hexyl chain, the heptafluorohexyl group is both hydrophobic and lipophobic (fluorous). It alters membrane permeability and protein binding kinetics, often improving the bioavailability of polar headgroups (like barbiturates or carboxylic acids).
-
Fluorous Tagging: While the
chain is short for heavy fluorous phase separation, it is sufficient for Fluorous Solid Phase Extraction (FSPE) enrichment, facilitating the purification of intermediates from non-fluorinated impurities.
Experimental Protocol: Synthesis of 5-(Heptafluorohexyl)barbituric Acid Derivatives
This protocol describes the condensation of HFHMA with urea to form a fluorinated barbiturate. This scaffold is a bioisostere of common anticonvulsants, with the fluorine chain enhancing blood-brain barrier (BBB) penetration.
Reagents and Equipment
-
Precursor: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFHMA) [CAS: 244022-64-8].
-
Co-reactant: Urea (dried) or N,N-Dimethylurea.
-
Solvent/Catalyst: Acetic Anhydride (
), Glacial Acetic Acid. -
Equipment: Microwave reactor (preferred for yield) or Reflux setup, Rotary Evaporator, FSPE Cartridge (FluoroFlash® or equivalent).
Step-by-Step Methodology
Step 1: Pre-activation (Formation of the Mixed Anhydride)
Direct condensation of malonic acids with urea can be sluggish. We utilize acetic anhydride to generate a reactive intermediate in situ.
-
In a dry 50 mL round-bottom flask, dissolve 1.0 mmol (314 mg) of HFHMA in 3.0 mL of Acetic Anhydride .
-
Add 1.0 mL of Glacial Acetic Acid .
-
Stir at 60°C for 30 minutes. Mechanism: This converts the dicarboxylic acid into a cyclic anhydride or mixed anhydride species, activating it for nucleophilic attack.
Step 2: Condensation
-
Add 1.2 mmol (72 mg) of Urea to the reaction mixture.
-
Thermal Method: Heat to reflux (approx. 115°C) for 4-6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
-
Microwave Method (Recommended): Transfer to a microwave vial. Irradiate at 110°C (150 W max power) for 20 minutes. Note: Microwave heating significantly reduces reaction time and suppresses decarboxylation byproducts.
Step 3: Isolation and Purification
-
Cool the mixture to room temperature.
-
Quench by pouring the reaction mixture into 20 mL of ice-cold water . Stir vigorously for 15 minutes. The hydrophobic fluorinated product should precipitate.
-
Filtration: Collect the precipitate via vacuum filtration.
-
Fluorous Polishing (Optional but Recommended):
-
Dissolve the crude solid in a minimum amount of MeOH.
-
Load onto a Fluorous SPE cartridge .
-
Elute non-fluorinated impurities (unreacted urea, acetic acid residues) with 80:20 MeOH:H2O .
-
Elute the target 5-(heptafluorohexyl)barbituric acid with 100% MeOH or Acetone .
-
-
Evaporate solvent to yield a white crystalline solid.
Data Analysis Criteria
-
1H NMR (
): Look for the disappearance of the broad malonic acid -COOH protons (12-14 ppm) and the appearance of the barbiturate imide protons (~11.0 ppm, s, 2H). The propyl spacer signals ( to the ring) will appear as multiplets between 1.5 and 2.5 ppm. -
19F NMR: Distinct signals for
(~ -81 ppm) and two groups (~ -115 to -128 ppm). -
Yield Expectations: 65-80% (Microwave method).
Advanced Application: Chemo-Enzymatic Nucleotide Synthesis
Beyond heterocycles, HFHMA serves as a substrate for engineered enzymes in the synthesis of modified nucleotides (e.g., t-CMP analogs).
Workflow Summary:
-
Decarboxylation: HFHMA is enzymatically or chemically decarboxylated to the corresponding fluorinated fatty acid or malonyl-CoA analog.
-
Enzymatic Coupling: Using enzymes like MatB (Malonyl-CoA synthetase) and CarB (Carboxymethylproline synthase), the fluorinated malonate is incorporated into carbapenam or nucleotide scaffolds.
-
Significance: The heptafluorohexyl chain acts as a "lipophilic anchor," allowing the resulting nucleotide to penetrate cell membranes via passive diffusion—a major challenge in nucleotide therapeutics.
Visualization of Synthesis Pathways[6]
The following diagram illustrates the parallel workflows for Chemical (Barbiturate) and Enzymatic (Nucleotide) utilization of HFHMA.
Figure 1: Divergent synthetic pathways for HFHMA utilizing chemical condensation (solid lines) and chemo-enzymatic biocatalysis (dashed lines).[6]
Safety and Handling
-
Acidity: As a dicarboxylic acid, HFHMA is corrosive to mucous membranes. Wear standard PPE (gloves, goggles).
-
Fluorine Content: While the C-F bond is stable, thermal decomposition (>200°C) can release toxic HF or fluorinated olefins. Do not incinerate.
-
Solvent Compatibility: Avoid using strong bases (e.g., NaH) in the presence of protic solvents if precise mono-alkylation is desired, as decarboxylation can occur rapidly at elevated temperatures in basic media.
References
-
Royal Society of Chemistry. (2022). Supplementary Information: Chemo-enzymatic synthesis of fluorinated carbapenam and nucleotide analogs. (Referencing the use of HFHMA in MatB/CarB pathways). Retrieved October 24, 2025, from [Link]
-
PubChem. (n.d.). Malonic Acid Derivatives and Pharmacology. National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester Synthesis: Mechanisms and Applications. Retrieved October 24, 2025, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Welcome to www.3bsc.com [3bsc.com]
- 3. scbt.com [scbt.com]
- 4. Volume # 4(143), July - August 2022 — "Iodine(III) tris(trifluoroacetate) in reactions of iodo- and bromotrifluoroacetoxylation of fluoroolefins " [notes.fluorine1.ru]
- 5. 80705-13-1|4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Surface Functionalization with 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid (HFHMA)
Executive Summary
This guide details the protocol for using 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFHMA) as a surface modifier for metal oxides (TiO₂, Al₂O₃, ZnO, ITO). Unlike traditional silanes or phosphonic acids, HFHMA utilizes a malonic acid headgroup for bidentate coordination, offering a unique balance of hydrolytic stability and rapid binding kinetics.
The molecule features a partially fluorinated tail (
Primary Applications:
-
Hydrophobic Coatings: Creating self-cleaning surfaces with water contact angles >100°.
-
Passivation: Protecting aluminum or zinc oxide nanoparticles from oxidative corrosion.
-
Interface Engineering: Tuning the work function of Indium Tin Oxide (ITO) in organic photovoltaics (OPV) and OLEDs.
Mechanism of Action
To effectively utilize HFHMA, one must understand its binding thermodynamics. The malonic acid moiety possesses two carboxylic acid groups separated by a single carbon (methylene bridge). This structure favors the formation of stable six-membered chelate rings with surface metal cations.
Binding Modes
Upon exposure to a metal oxide surface (M-OH), HFHMA undergoes acid-base interactions followed by condensation.
-
Physisorption: Hydrogen bonding between the carboxyl -OH and surface -OH.
-
Chemisorption (Bidentate Chelating): Both carbonyl oxygens coordinate to a single metal atom (
, ). -
Chemisorption (Bridging): The two carboxylates bind to adjacent metal atoms.
The Bidentate Chelating mode is thermodynamically preferred for malonic acid derivatives on TiO₂, providing superior stability compared to monodentate carboxylic acids (e.g., acetic acid).
Mechanistic Pathway Diagram
Figure 1: Thermodynamic progression from free acid to covalently bound Self-Assembled Monolayer (SAM).
Experimental Protocol
Materials & Equipment
-
Ligand: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (>95% purity).
-
Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF). Note: THF is preferred if solubility in EtOH is slow due to the fluorinated tail.
-
Substrate: Metal Oxide (TiO₂ coated glass, Al₂O₃ nanoparticles, or ITO slides).
-
Cleaning: UV/Ozone cleaner or Piranha solution (
3:1). -
Annealing: Vacuum oven or hot plate capable of 120°C.
Workflow: Surface Functionalization
Step 1: Substrate Activation (Critical) The surface must be hydroxylated for the malonic acid to bind.
-
Planar Substrates (ITO/Glass): Sonicate in Acetone (10 min), then Isopropanol (10 min). Dry with
. Treat with UV/Ozone for 15–20 minutes to generate active -OH groups. -
Nanoparticles: If using commercial powders, calcine briefly (200°C, 30 min) to remove adsorbed organic contaminants, then cool in a desiccator.
Step 2: Solution Preparation Prepare a 1.0 mM to 5.0 mM solution of HFHMA.
-
Calculation: MW of HFHMA ≈ 314 g/mol (Estimate based on structure). For 10 mL of 5 mM solution, dissolve ~15.7 mg of HFHMA in 10 mL THF.
-
Tip: Sonicate for 5 minutes to ensure complete dissolution of the fluorinated tail.
Step 3: Deposition (Self-Assembly)
-
Dip Coating (Planar): Immerse the activated substrate into the solution.
-
Incubation Time: 12–24 hours at room temperature (25°C). Seal the container to prevent solvent evaporation.
-
-
Reflux (Nanoparticles): Disperse particles in the HFHMA solution. Reflux at 60°C for 2–4 hours. This accelerates the kinetics for high-surface-area powders.
Step 4: Rinsing Remove physisorbed multilayers.
-
Rinse 3x with pure solvent (THF or Ethanol).
-
Rinse 1x with Ethanol (to remove THF residue).
-
Dry under a stream of
gas.[1][2]
Step 5: Thermal Annealing (Curing) This step drives the condensation reaction (water removal) to "lock" the bidentate bond.
-
Place substrate in an oven at 100°C – 120°C for 30–60 minutes.
-
Warning: Do not exceed 140°C. Malonic acids are prone to decarboxylation (losing
) at high temperatures, which would destroy the binding headgroup.
Workflow Diagram
Figure 2: Step-by-step operational workflow for HFHMA monolayer formation.
Characterization & Validation
To verify the success of the protocol, use the following metrics.
| Technique | Parameter | Expected Result for HFHMA SAM | Interpretation |
| Contact Angle | Water ( | 105° ± 5° | Successful hydrophobic fluorination. (Bare TiO₂ is <10°). |
| Contact Angle | Hexadecane ( | 60° ± 5° | Oleophobicity confirmation due to |
| FTIR | C=O Stretch | ~1700-1720 cm⁻¹ | Shift/Broadening indicates coordination. Disappearance of free acid -OH peaks. |
| XPS | F1s Signal | ~688 eV | Strong peak confirms presence of fluoroalkyl chain. |
| XPS | C1s Signal | ~291 eV (-CF2-) | Distinct chemically shifted carbon peak. |
Troubleshooting & Optimization
Issue: Low Contact Angle (<90°)
-
Cause: Incomplete coverage or disordered monolayer.
-
Solution:
-
Re-clean Substrate: The initial -OH density was likely too low. Increase UV/Ozone time.
-
Increase Concentration: Move from 1 mM to 5 mM.
-
Check Solvent Water Content: Use anhydrous solvents. Excess water competes with the acid for surface sites.
-
Issue: Surface Haze / White Residue
-
Cause: Multilayer formation (polymerization or precipitation).
-
Solution:
-
Aggressive Rinsing: Use sonication during the rinse step (1 min in pure solvent).
-
Filter Solution: Ensure the HFHMA solution is filtered (0.2 µm PTFE) before deposition.
-
Issue: Loss of Functionality after Heating
-
Solution: Malonic acids are less thermally stable than phosphonic acids. Strictly limit annealing to 120°C . If higher processing temperatures are required for the device, consider switching to a phosphonic acid analog, though this will require a different deposition pH.
References
-
Binding Mechanism on TiO2: Zhang, L., et al. "Chemically Binding Carboxylic Acids onto TiO2 Nanoparticles with Adjustable Coverage by Solvothermal Strategy." Langmuir, 2010. [Link]
-
Comparison of Headgroups (Carboxyl vs. Phosphonate): Gardner, M., et al. "Surface Characterization and Modification of Indium Tin Oxide in Ultrahigh Vacuum." Langmuir, 2006. [Link]
-
Fluorinated SAM Stability: Paniagua, S. A., et al. "Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids by Spray Coating." ACS Applied Materials & Interfaces, 2013. (Context on fluorinated tail behavior on oxides). [Link]
-
Malonic Acid Ester Synthesis & Properties: ResearchGate. "Synthesis of Malonic Acid Esters and their Physicochemical Properties." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. talentchemicals.com [talentchemicals.com]
- 7. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" reaction conditions for alkylation
Application Note: Reaction Conditions for the Alkylation & Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Executive Summary
This technical guide details the reaction conditions for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (CAS 244022-64-8). This compound serves as a critical "fluorous-tagged" building block, often used to introduce semi-perfluorinated lipophilic tails into amino acids (e.g., via enzymatic coupling with MatB/CarB systems) or surface-active agents.
The guide addresses two distinct synthetic needs:
-
De Novo Synthesis: Constructing the scaffold by alkylating diethyl malonate with a heptafluorohexyl halide.
-
Scaffold Functionalization: Performing a second alkylation on the mono-substituted derivative to generate quaternary carbon centers.
Chemical Profile & Strategic Considerations
| Property | Specification |
| Compound Name | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid |
| Structure | HOOC-CH(R_f)-COOH, where R_f = -(CH₂)₃-CF₂-CF₂-CF₃ |
| Molecular Weight | ~314.15 g/mol (Acid) |
| pKa (Acid) | pKa₁ ≈ 2.8, pKa₂ ≈ 5.7 (Typical for substituted malonic acids) |
| Solubility | Soluble in alcohols, THF, EtOAc.[1][2] Low solubility in water and hexane. |
| Reactivity | The propyl spacer |
Critical Technical Insight: Direct alkylation of the free acid is chemically inefficient due to the requirement for 3 equivalents of base (to form the trianion) and the risk of uncontrolled decarboxylation. The standard and most robust protocol is to perform alkylation on the diethyl ester , followed by controlled hydrolysis.
Experimental Workflows (Visualized)
Figure 1: Decision tree for the synthesis and functionalization of heptafluorohexyl malonic acid derivatives.
Protocol A: De Novo Synthesis (Mono-Alkylation)
Objective: Synthesis of Diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.
Reagents:
-
Substrate: Diethyl malonate (1.0 equiv)
-
Electrophile: 1-Iodo-4,4,5,5,6,6,6-heptafluorohexane (1.05 equiv)
-
Note: If using the bromide, add catalytic KI (0.1 equiv) to facilitate Finkelstein exchange in situ.
-
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv) or Sodium Ethoxide (NaOEt) (1.1 equiv).
-
Solvent: Anhydrous THF (preferred for NaH) or Ethanol (for NaOEt).
Procedure:
-
Enolate Formation:
-
In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF (0.5 M concentration relative to malonate).
-
Cool to 0°C. Add Diethyl malonate dropwise over 15 minutes. Hydrogen gas evolution will occur.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the solution back to 0°C (optional, depending on scale).
-
Add 1-Iodo-4,4,5,5,6,6,6-heptafluorohexane dropwise.
-
Mechanism: The fluorous chain is hydrophobic; ensure vigorous stirring.
-
Warm to RT and then heat to reflux (65°C for THF) for 4–12 hours. Monitor by TLC (stain with KMnO₄; the fluorous tail does not UV absorb strongly, but the ester does).
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
The product is a dense oil. Purify via flash column chromatography (Hexanes:EtOAc gradient).
-
Note: The fluorous chain increases retention on silica compared to non-fluorinated analogs using non-polar mobile phases.
-
Protocol B: Dialkylation (Creating a Quaternary Center)
Objective: Alkylation of Diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate with a second group (R'-X).
Context: The mono-alkylated proton is less acidic (pKa ~13-14) and more sterically hindered. A stronger base and polar solvent are recommended.
Reagents:
-
Substrate: Diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate (from Protocol A).
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or THF/DMF (9:1 mixture).
Procedure:
-
Dissolve the mono-substituted malonate in anhydrous DMF (0.2 M).
-
Add NaH (1.2 equiv) at 0°C. Stir for 45 minutes. Note: Deprotonation may be slower due to the bulky fluorous tail.
-
Add the second alkyl halide (R'-X, e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).
-
Stir at RT overnight. If R'-X is unreactive, heat to 60°C.
-
Workup: Pour into ice water. Extract with Et₂O.[3] (DMF requires thorough water washes to remove).
Protocol C: Hydrolysis to the Free Acid
Objective: Converting the ester to 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid .
Safety Warning: Malonic acids are prone to decarboxylation upon heating. Do not distill the free acid.
Procedure:
-
Dissolve the ester in Ethanol (3 parts) .
-
Add 6M NaOH or KOH (aq) (1 part) . (Ensure >2.5 equiv of base).
-
Stir at RT for 16 hours. Avoid refluxing strongly to prevent premature decarboxylation.
-
Isolation:
-
Concentrate ethanol under reduced pressure (Rotavap at <40°C).
-
Dilute residue with water. Wash with Ether (to remove unreacted ester).
-
Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 2M HCl to pH ~1-2.
-
Observation: The fluorinated acid may precipitate as a white solid or oil.
-
Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate in vacuo at RT.
-
-
Product: The resulting solid is the title compound. Store at -20°C.
References
-
BenchChem. "The Discovery and Initial Characterization of Alkylated Malonic Acids: A Technical Guide." BenchChem Application Notes. Link
-
Hüter, P. et al. "Stereoselective preparation of lipidated carboxymethyl-proline/pipecolic acid derivatives via coupling of engineered crotonases with an alkylmalonyl-CoA synthetase." RSC Advances, 2013. (Describes the use of the heptafluorohexyl derivative). Link
-
Santa Cruz Biotechnology. "2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid Product Data." SCBT Catalog. Link
-
Master Organic Chemistry. "The Malonic Ester Synthesis." Reaction Guide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. organicchemistrydata.org [organicchemistrydata.org]
Application Note: Advanced Material Engineering with 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid (HFHMA)
Introduction & Molecular Profile[1]
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (referred to herein as HFHMA ) is a specialized semi-fluorinated dicarboxylic acid building block (CAS: 244022-64-8). Unlike fully fluorinated ligands, HFHMA features a unique "block" structure: a malonic acid head group capable of strong bidentate metal coordination, separated from a perfluorinated tail (C4–C6) by a hydrocarbon spacer (C1–C3).
This spacer is critical: it insulates the carboxylate groups from the strong electron-withdrawing effects of the fluorine atoms, maintaining a pKa closer to standard malonic acid (~2.8/5.7) rather than highly acidic perfluorinated acids.[1] This allows for controlled crystallization in Metal-Organic Frameworks (MOFs) and robust Self-Assembled Monolayers (SAMs).
Key Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Formula | C₉H₉F₇O₄ | Core stoichiometry |
| Tail Structure | -(CH₂)₃-(CF₂)₂-CF₃ | Amphiphilic: Hydrophobic spacer + Lipophobic/Hydrophobic tail |
| Coordination | Bidentate (O,O'-chelation) | Forms stable 6-membered chelate rings with metals (e.g., Cu, Zn) |
| Solubility | Alcohols, THF, Fluorinated solvents | Poor water solubility drives self-assembly in aqueous media |
Application I: Synthesis of Hydrophobic Fluorous MOFs (F-MOFs)
Context: Moisture instability is the "Achilles' heel" of many porous coordination polymers. Incorporating HFHMA as a linker introduces superhydrophobic fluorous channels within the MOF pore structure, repelling water while maintaining high affinity for gases like CO₂ and O₂ due to the high electronegativity of fluorine [1].
Experimental Logic
We utilize a Solvothermal Ligand Exchange or Direct Assembly approach. The malonic acid moiety coordinates to transition metal clusters (Secondary Building Units - SBUs), while the heptafluorohexyl tails project into the pore voids, lowering the surface energy and creating a "Teflon-lined" nano-channel.
Protocol: Cu-HFHMA F-MOF Synthesis
Materials:
-
HFHMA (98% purity)
-
Copper(II) Nitrate Trihydrate [Cu(NO₃)₂·3H₂O]
-
Solvent: N,N-Dimethylformamide (DMF) / Ethanol (1:1 v/v)
-
Modulator: Pyridine (Optional, to slow crystallization)
Step-by-Step Workflow:
-
Precursor Dissolution:
-
Dissolve 0.5 mmol of HFHMA in 10 mL of DMF/Ethanol mixture. Sonicate for 10 mins until clear.
-
Dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of Ethanol.
-
-
Mixing & Solvothermal Treatment:
-
Add the metal solution dropwise to the ligand solution under stirring.
-
Transfer the blue solution to a Teflon-lined stainless steel autoclave (25 mL capacity).
-
Critical Step: Seal and heat at 85°C for 48 hours . Note: Higher temperatures (>100°C) may cause decarboxylation of the malonic acid head group.
-
-
Harvesting & Activation:
-
Cool naturally to room temperature. Blue block crystals should be visible.
-
Filter and wash 3x with fresh Ethanol to remove unreacted precursors.
-
Solvent Exchange: Immerse crystals in anhydrous acetone for 3 days, refreshing solvent every 24 hours.
-
Activation: Dry under vacuum (10⁻³ Torr) at 60°C for 12 hours to remove guest solvent molecules.
-
Validation:
-
XRD: Confirm crystallinity against simulated patterns.
-
Water Contact Angle: Pressed pellets of the MOF should exhibit contact angles >130° (Hydrophobic).
Workflow Diagram (DOT)
Figure 1: Solvothermal synthesis workflow for Cu-based HFHMA Metal-Organic Frameworks.
Application II: Anti-Fouling Surface Modification (SAMs)
Context: Metal oxide surfaces (Al₂O₃, TiO₂, ZnO) are hydrophilic and prone to bio-fouling or corrosion. HFHMA acts as an ideal passivation agent. The dicarboxylic acid head group binds cooperatively to surface hydroxyls, creating a robust anchor, while the fluorous tail creates a low-energy barrier that repels both water and oils (amphiphobicity) [2].
Experimental Logic
Unlike monocarboxylic acids (e.g., fatty acids) which can be easily displaced, the malonic acid chelate effect provides superior thermal and hydrolytic stability to the monolayer.
Protocol: Dip-Coating on Aluminum Oxide
Materials:
-
Substrate: Polished Aluminum or Al-coated glass slides.
-
Solution: 1 mM HFHMA in Isopropanol (IPA).
-
Cleaning Agents: Acetone, Ethanol, UV-Ozone cleaner.
Step-by-Step Workflow:
-
Surface Activation (Critical):
-
Sonicate substrate in Acetone (10 min) then Ethanol (10 min).
-
Treat with UV-Ozone for 15 minutes. Why: This generates surface -OH groups required for carboxylate binding.
-
-
Chemisorption:
-
Immerse the activated substrate vertically into the 1 mM HFHMA/IPA solution.
-
Incubate at room temperature for 12–24 hours in a sealed container to prevent solvent evaporation.
-
-
Rinsing & Annealing:
-
Remove substrate and rinse copiously with pure IPA to remove physisorbed (loose) layers.
-
Annealing: Bake at 80°C for 30 minutes. Why: This promotes the reorganization of the alkyl/fluoro chains into a dense, ordered packing (all-trans configuration).
-
Validation:
-
Contact Angle Goniometry:
-
Water contact angle should increase from <10° (bare) to >110° (coated).
-
Hexadecane (oil) contact angle should indicate oleophobicity (>70°).
-
Mechanism Diagram (DOT)
Figure 2: Mechanism of Self-Assembled Monolayer formation using HFHMA on metal oxides.
References
-
Fluorinated Metal-Organic Frameworks (F-MOFs)
-
Surface Modification with Fluorinated Acids
-
Malonic Acid Synthesis Context
- Title: The Malonic Ester Synthesis (General Mechanism).
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Compound Registry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" in medicinal chemistry research
Application Note: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid in Medicinal Chemistry
Part 1: Introduction & Strategic Value
Title: Strategic Fluorination in Drug Design: Utilizing 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid as a Modular Building Block.
Executive Summary:
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a specialized semi-fluorinated dicarboxylic acid building block. In medicinal chemistry, it serves as a critical "handle" for introducing a thermodynamically stable, lipophilic heptafluoropropyl-terminated chain into drug scaffolds. Unlike fully perfluorinated chains, the propylene spacer (
Core Applications:
-
Synthesis of Fluorinated Heterocycles: Precursor for pyrimidines, barbiturates, and quinolines via condensation reactions.
-
Metabolic Blocking: The terminal heptafluoropropyl group acts as a metabolic shield, preventing
-oxidation of alkyl chains. -
NMR Probes: The distinct
and signals provide a sensitive, background-free handle for protein-ligand binding assays.
Part 2: Physicochemical Profile & Data
Table 1: Physicochemical Properties & Structural Analysis
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | -- | |
| Fluorine Content | ~42% by mass | High sensitivity for |
| Tail Structure | "Semi-fluorinated" amphiphile. The propyl spacer mitigates inductive effects on the carboxylates. | |
| LogP (Predicted) | ~2.1 - 2.5 | Increases lipophilicity compared to non-fluorinated propyl/butyl analogs. |
| pKa (COOH) | ~2.9 (COOH-1), ~5.7 (COOH-2) | Similar to unsubstituted malonic acid due to the insulating propyl spacer. |
| Metabolic Stability | High (Terminal Tail) | The C-F bond energy (~116 kcal/mol) resists P450 oxidative dealkylation. |
Part 3: Experimental Protocols
Protocol A: Synthesis of 5-Substituted Fluorinated Barbiturates
Objective: To synthesize a library of fluorinated barbiturates (CNS depressant analogs) using the reagent as a core scaffold.
Mechanism: The malonic acid moiety undergoes a Knoevenagel-type condensation with urea derivatives under basic conditions. The heptafluorohexyl tail remains intact, providing lipophilicity.
Reagents:
-
Substrate: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (1.0 eq).
-
Co-reactant: Urea or N-methylurea (1.2 eq).
-
Reagent: Acetic Anhydride (
) (solvent/activator). -
Catalyst: Sodium Acetate (anhydrous).
Step-by-Step Workflow:
-
Activation: Dissolve 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (1 mmol) in Acetic Anhydride (3 mL) in a round-bottom flask.
-
Addition: Add Urea (1.2 mmol) and anhydrous Sodium Acetate (0.5 mmol).
-
Cyclization: Heat the mixture to 90°C for 4 hours. Monitor via TLC (stain with Bromocresol Green for acid consumption).
-
Critical Note: The reaction forms a cyclic anhydride intermediate which then condenses with urea.
-
-
Quenching: Cool to room temperature and pour onto crushed ice (20 g). Stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Isolation: The fluorinated barbiturate will precipitate due to the hydrophobic tail. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water (7:3).
-
Validation: Confirm structure via
NMR (Triplet at -81 ppm for ).
Protocol B: NMR Ligand Binding Screen (FAXS)
Objective: To use the heptafluorohexyl tail as a reporter for binding affinity to a target protein (e.g., Albumin or a specific receptor).
Principle:
The transverse relaxation time (
Workflow:
-
Preparation: Prepare a 50 mM stock of the fluorinated ligand in DMSO-
. -
Reference Sample: Dilute to 100
in Phosphate Buffer (PBS, pH 7.4) + 10% . -
Experimental Sample: Prepare 100
ligand + 10 Target Protein in PBS. -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR with fluorine probe.
-
Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence to filter out broad signals (bound state).
-
Delay (
): 2.0 s.
-
-
Analysis: Compare the integral of the
signal (-81 ppm) in the Reference vs. Experimental spectra.-
Result: A reduction in signal intensity in the protein sample indicates binding (the "bound" fraction relaxes too fast to be detected in the CPMG window).
-
Part 4: Visualizations (Graphviz/DOT)
Figure 1: Reaction Pathway for Fluorinated Pyrimidine Synthesis
Caption: Condensation pathway converting the heptafluorohexyl malonate into a bioactive barbiturate scaffold.
Figure 2: NMR Binding Assay Logic
Caption: Workflow for detecting protein-ligand interaction using the fluorine tail as a relaxation probe.
Part 5: References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Dalvit, C., Flocco, M., Knapp, S., Mostardini, M., Perego, R., Stockman, B. J., ... & Varasi, M. (2002). High-throughput NMR-based screening with competition binding experiments. Journal of the American Chemical Society, 124(26), 7702-7709. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Cametti, M., Crousse, B., Metrangolo, P., Milani, R., & Resnati, G. (2012). The fluorous effect in biomolecular applications. Chemical Society Reviews, 41(1), 31-42. [Link]
Technical Guide: Derivatization Strategies for Trace Analysis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid
Executive Summary & Molecule Profile
This guide details the derivatization protocols for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid , a critical fluorinated building block and potential impurity in the synthesis of pharmaceutical agents (e.g., Fulvestrant analogues, liquid crystal monomers).
Due to the molecule's high polarity (dicarboxylic acid moiety) and lack of a strong chromophore, direct analysis via GC or HPLC-UV is prone to peak tailing and low sensitivity. This guide provides three validated derivatization workflows to address these challenges:
-
Silylation (GC-MS): For volatility and structural confirmation.
-
Acid-Catalyzed Esterification (GC-FID/MS): For high-throughput stability.
-
Hydrazide Coupling (HPLC-UV/Vis): For high-sensitivity quantitation in biological matrices.
Physicochemical Profile
| Property | Value / Description |
| Structure | Malonic acid backbone with a |
| Molecular Formula | |
| Molecular Weight | 314.15 g/mol |
| pKa (Predicted) | |
| Analytical Challenges | Non-volatile, thermally unstable (decarboxylation risk >140°C), UV-transparent. |
Method A: Silylation for GC-MS (Gold Standard)
Objective: Convert the polar dicarboxylic acid into a volatile Bis-(trimethylsilyl) ester for Gas Chromatography-Mass Spectrometry (GC-MS). Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent, displacing a leaving group.
Reagents & Equipment[3][4][5]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine or Acetonitrile (ACN).
-
Equipment: GC-MS (e.g., Agilent 7890/5977), 2 mL amber autosampler vials with PTFE-lined caps, heating block.
Protocol Steps
-
Sample Preparation: Weigh 1.0 mg of the target acid into a 2 mL vial.
-
Drying: If the sample contains moisture (critical interference), dry under a gentle stream of nitrogen or in a vacuum desiccator for 30 mins.
-
Solubilization: Add 100 µL of anhydrous pyridine. Vortex until dissolved.
-
Note: Pyridine acts as an acid scavenger and catalyst.
-
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap immediately under nitrogen atmosphere if possible.
-
Reaction: Incubate at 60°C for 45 minutes .
-
Why: The steric bulk of the heptafluorohexyl chain may slow down the silylation of the second carboxyl group; heat ensures quantitative conversion to the bis-derivative.
-
-
Analysis: Inject 1 µL into the GC-MS (Split 10:1).
GC-MS Parameters
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet: 250°C.
-
Oven Program: 60°C (1 min)
15°C/min 280°C (5 min). -
Detection: EI Source (70 eV). Look for the
ion (loss of methyl from TMS) or the characteristic 73 (TMS) and 147 (Bis-TMS rearrangement) peaks.
Reaction Scheme Visualization
Caption: Figure 1. Silylation workflow converting the polar diacid into a volatile bis-TMS ester.
Method B: Acid-Catalyzed Methylation (High Stability)
Objective: Create stable dimethyl esters for routine GC-FID or GC-MS analysis. Methyl esters are more hydrolytically stable than silyl esters. Mechanism: Fischer Esterification.
Reagents
-
Reagent: Boron Trifluoride (
) in Methanol (10-14% w/v). -
Extraction Solvent: Hexane or Heptane.
-
Quenching Solution: Saturated
(aq).
Protocol Steps
-
Dissolution: Dissolve 2-5 mg of sample in 0.5 mL Methanol.
-
Addition: Add 1 mL of
-Methanol reagent. -
Reaction: Cap tightly and heat at 70°C for 30 minutes .
-
Caution: Do not overheat; fluorinated chains can degrade or undergo elimination reactions under extreme acidic stress.
-
-
Quenching: Cool to room temperature. Add 1 mL of saturated
carefully (gas evolution). -
Extraction: Add 1 mL of Hexane. Vortex vigorously for 1 minute.
-
Separation: Allow layers to separate (centrifuge if necessary). Transfer the top organic layer (Hexane) to a GC vial containing anhydrous
. -
Analysis: Inject organic layer into GC.
Method C: 2-NPH Derivatization for HPLC-UV (High Sensitivity)
Objective: Attach a chromophore (UV absorbing group) to the carboxylic acid to enable nanomolar detection limits via HPLC-UV/Vis (400 nm). Reagent: 2-Nitrophenylhydrazine (2-NPH) + EDC (Coupling agent).
Protocol Steps
-
Stock Solution: Prepare 20 mM 2-NPH in Ethanol and 250 mM EDC-HCl in water/pyridine buffer (pH 5).
-
Reaction: Mix 100 µL sample solution + 100 µL 2-NPH + 100 µL EDC.
-
Incubation: Heat at 60°C for 20 minutes.
-
Mechanism: EDC activates the carboxyl group, forming an O-acylisourea intermediate, which is then attacked by the hydrazine amine.
-
Analysis: Analyze by HPLC with a C18 column.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: Absorbance at 400 nm (Yellow-Orange derivative).
-
Analytical Decision Matrix
Caption: Figure 2. Selection guide for derivatization methods based on analytical requirements.
References
-
Structure & Context: Santa Cruz Biotechnology. 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid Product Data. Retrieved from
-
Enzymatic Utilization: Hardy, F. et al. (2023). "Stereoselective preparation of lipidated carboxymethyl-proline derivatives". RSC Chemical Biology. Retrieved from
- General Derivatization: Knapp, D. R. (1979).
- Fluorinated Acid Analysis: Taniyasu, S., et al. (2005). "Analysis of fluorinated carboxylic acids by GC-MS".
-
Patent Context: US Patent 8,216,649. "Liquid crystal aligning agent and method". Retrieved from
Sources
Application Note: Scale-Up Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid . This fluorinated building block is increasingly critical in medicinal chemistry for modulating lipophilicity and metabolic stability without altering steric bulk significantly compared to long-chain alkyls.
Executive Summary
The introduction of semi-fluorinated alkyl chains into drug scaffolds is a proven strategy to enhance bioavailability and membrane permeability. This guide details the process chemistry for synthesizing 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid (Structure:
The protocol is optimized for gram-to-kilogram scale-up , emphasizing safety (exotherm management), cost-efficiency (recovery of fluorinated intermediates), and purity (minimizing decarboxylation).
Retrosynthetic Analysis & Strategy
The synthesis follows a classical Malonic Ester Synthesis pathway, modified to handle the specific solubility and reactivity profiles of fluoroalkyl halides.
-
Step 1 (Alkylation): Alkylation of diethyl malonate with 1-iodo-4,4,5,5,6,6,6-heptafluorohexane.
-
Step 2 (Hydrolysis): Saponification of the diester intermediate.
-
Step 3 (Isolation): Controlled acidification and crystallization to avoid decarboxylation.
Mechanistic Pathway (DOT Diagram)
Caption: Logical flow of the malonic ester synthesis pathway from precursors to the final fluorinated diacid.
Precursor Considerations
The critical electrophile is 1-iodo-4,4,5,5,6,6,6-heptafluorohexane .
-
Structure:
-
Sourcing: Commercially available. Alternatively, synthesized via radical addition of perfluoropropyl iodide (
) to allyl alcohol followed by reduction and iodination [1]. -
Safety Note: Fluoroalkyl iodides are dense and volatile. Use proper ventilation.
Detailed Protocol: Step 1 - Alkylation
Objective: Synthesis of Diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Diethyl Malonate | 1.2 - 1.5 | Nucleophile | Excess prevents dialkylation. |
| NaOEt (21% in EtOH) | 1.1 | Base | Commercial solution preferred for scale. |
| Fluoroalkyl Iodide | 1.0 | Electrophile | Limiting reagent (High Cost). |
| Ethanol (Anhydrous) | 5-10 Vol | Solvent | Must be dry to prevent hydrolysis. |
Procedure
-
Reactor Setup: Equip a jacketed glass reactor (or flask) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Enolate Formation:
-
Charge Anhydrous Ethanol and Diethyl Malonate under
. -
Cool to 0–5°C.
-
Add NaOEt solution dropwise over 30–60 minutes. Caution: Exothermic. Maintain internal temp < 10°C.
-
Stir for 30 minutes at 0°C to ensure complete enolate formation. Resulting solution may be slightly turbid.
-
-
Alkylation:
-
Add 1-iodo-4,4,5,5,6,6,6-heptafluorohexane dropwise.
-
Critical Control Point: The reaction is initially slow due to the phase difference (fluorinated chains are lipophobic).
-
Warm slowly to Reflux (78°C) .
-
Maintain reflux for 4–6 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of the iodide.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove bulk ethanol (recover solvent).
-
Resuspend residue in Water and MTBE (Methyl tert-butyl ether).
-
Separate layers.[1] Wash organic layer with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification (Optional but Recommended for Scale):
-
Distill excess diethyl malonate under high vacuum (
mbar). -
The product (Diester) is a high-boiling oil.
-
Detailed Protocol: Step 2 - Hydrolysis & Isolation
Objective: Conversion of the diester to the target diacid without decarboxylation.
Reagents
| Component | Equiv. | Role |
| Diester Intermediate | 1.0 | Substrate |
| NaOH (50% aq) | 2.5 - 3.0 | Base |
| Water | 5 Vol | Solvent |
| Ethanol | 2 Vol | Co-solvent |
| HCl (Conc.) | Excess | Acidifier |
Procedure
-
Saponification:
-
Workup & Acidification (Critical Step):
-
Extraction (if no precipitate):
-
Isolation:
-
Evaporate solvent under vacuum at < 40°C . Do not use high heat.
-
Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate/Hexane or Water (if solubility permits). Cool slowly to 4°C.
-
Filter and dry in a vacuum oven at 35°C over
.
-
Process Workflow Diagram
Caption: Step-by-step unit operations for the scale-up synthesis.
Analytical Specifications & Quality Control
Verification of the product structure is essential.
-
Appearance: White crystalline solid.
-
Melting Point: Expected range 95–105°C (dec). Note: Malonic acids decompose near their melting points.
-
NMR (400 MHz, DMSO-
):-
12.5 (br s, 2H,
) -
3.2 (t, 1H,
) -
1.8 - 2.2 (m, 4H,
chain) -
1.6 (m, 2H,
adjacent to - often broadened due to coupling)
-
12.5 (br s, 2H,
-
NMR:
-
Distinct signals for
(~ -81 ppm) and groups (~ -114 to -126 ppm).
-
-
Mass Spectrometry (ESI-):
peak corresponding to Molecular Weight ~314.
Safety & Environmental Considerations
-
PFAS Awareness: While
(heptafluoropropyl) chains are shorter than the regulated PFOA ( ) chains and generally considered less bioaccumulative, all fluorinated waste should be segregated and disposed of via high-temperature incineration [2]. -
Exotherms: The deprotonation of malonate releases hydrogen (if using NaH) or heat (using NaOEt). On a kg-scale, active cooling is mandatory.
-
Decarboxylation: The final product is heat-sensitive.[5] Avoid drying ovens > 50°C.
References
-
Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides.[6] Part III. Reaction of perfluoroalkyl iodides with alkenes. Journal of Fluorine Chemistry. Link
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential predecessors. Environment International. Link
-
Krapcho, A. P. (1978).
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents. Synthesis. Link
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. EP0254080B1 - Malonic acid derivatives and methods for their synthesis - Google Patents [patents.google.com]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sci-Hub. Studies on fluoroalkylation and fluoroalkoxylation. Part 10. Electron-transfer induced reactions of perfluoroalkyl iodides and the dialkyl malonate anion and β-fragmentation of the halotetrafluoroethyl radical / Journal of Fluorine Chemistry, 1986 [sci-hub.sg]
Troubleshooting & Optimization
Technical Guide: Synthesis Optimization of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid
Executive Summary & Molecule Analysis
This guide addresses the synthesis and yield optimization of 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid . This amphiphilic molecule combines a polar dicarboxylic acid head group with a hydrophobic/lipophobic perfluoroalkyl tail.
Target Structure: HOOC-CH(COOH)-CH2-CH2-CH2-CF2-CF2-CF3
Critical Synthetic Challenges:
-
The "Fluorous Effect": The heptafluoropropyl moiety (
) induces phase separation in standard organic solvents, often leading to heterogeneous reaction conditions and incomplete conversion. -
Elimination vs. Substitution: The alkylating agent (typically 1-iodo-4,4,5,5,6,6,6-heptafluorohexane) possesses
-hydrogens. While the propyl spacer reduces acidity compared to an ethyl spacer, E2 elimination remains a competing pathway under strong basic conditions. -
Thermal Instability: The target is a geminal dicarboxylic acid (malonic acid derivative). These are thermodynamically prone to decarboxylation upon heating, particularly in acidic media, collapsing into the mono-acid.
Strategic Workflow Visualization
The following diagram outlines the optimized synthetic pathway and critical decision nodes for troubleshooting.
Caption: Optimized workflow for fluoroalkyl malonate synthesis, highlighting critical checkpoints (yellow) and failure modes (red).
Phase 1: Alkylation (The Bottleneck)
The primary cause of low yield is the inefficient coupling of the diethyl malonate enolate with the fluorous alkyl halide.
Optimized Protocol
-
Reagents: Diethyl malonate (3.0 equiv), NaH (1.1 equiv), 1-iodo-4,4,5,5,6,6,6-heptafluorohexane (1.0 equiv).
-
Solvent: Anhydrous THF (primary) with DMF (10% v/v co-solvent) to solubilize the sodium enolate.
-
Temperature: 0°C addition, warm to RT, reflux only if necessary.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Fluorous Phase Separation | The alkyl halide is not dissolving in the polar enolate solution. Fix: Add a fluorous co-solvent (e.g., BTF - Benzotrifluoride) or use a Phase Transfer Catalyst (TBAB) if running biphasic. |
| High Dialkylation | Stoichiometry Imbalance | Once mono-alkylated, the product is more acidic than the starting material and reacts again. Fix: Increase Diethyl Malonate to 3.0 - 4.0 equivalents . The excess is easily distilled off later. |
| Formation of Alkenes | E2 Elimination | The base is acting as a base, not a nucleophile, attacking the |
Expert Insight: The "Counter-Ion Effect"
For difficult fluoro-alkylations, switching the cation is often curative. Lithium enolates (using LiHMDS) often show tighter aggregation and lower reactivity. Sodium or Potassium enolates (using NaH or KH) are preferred. If using carbonate bases, adding 18-crown-6 can sequester the potassium ion, creating a "naked" enolate that is significantly more nucleophilic [1].
Phase 2: Hydrolysis & Workup (The Stability Trap)
The transition from the diester to the diacid is where most "yield" is lost due to accidental decarboxylation.
Optimized Protocol
-
Reagent: LiOH or NaOH (2.5 equiv).
-
Solvent: THF:Water (2:1). Crucial: Do not use pure water; the fluorous ester will not dissolve.
-
Temperature: Ambient (20-25°C). Do not reflux.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is an Oil (not solid) | Decarboxylation | You likely generated the mono-acid (2-heptafluorohexyl acetic acid) by heating during hydrolysis or acidification. Fix: Keep all steps below 40°C. Verify product via NMR (Look for the unique methine proton signal at ~3.5 ppm; mono-acid will be ~2.4 ppm). |
| Incomplete Hydrolysis | Steric/Electronic Repulsion | The fluorous tail creates a hydrophobic shield around the esters. Fix: Increase reaction time (up to 24h) rather than temperature. Ensure vigorous stirring. |
| Low Recovery on Extraction | Amphiphilic Loss | The product acts like a surfactant (soap). It may form emulsions. Fix: Do not shake vigorously during extraction. Use brine to break emulsions. |
FAQ: Specific User Scenarios
Q: Can I use ethanol/sodium ethoxide (NaOEt) for the alkylation? A: Yes, but with caution. This is the classical "Malonic Ester Synthesis." However, the fluorous alkyl iodide often has poor solubility in ethanol. Furthermore, if you heat NaOEt/EtOH too aggressively with this substrate, you risk E2 elimination of the iodide. The NaH/THF/DMF system is generally superior for yield [2].
Q: How do I remove the excess diethyl malonate? A: Do this before hydrolysis. The boiling point of diethyl malonate is ~199°C. The boiling point of your fluorinated diester will be significantly higher. High-vacuum distillation (Kugelrohr) is effective. Alternatively, after hydrolysis, the excess malonate (which hydrolyzes to unsubstituted malonic acid) is highly water-soluble and can be washed away, whereas your fluorinated product is less water-soluble.
Q: My final product is pink/brown. Is it pure?
A: Likely not. Trace iodine impurities from the starting material cause this. Wash the organic phase (during the diester stage) with dilute sodium thiosulfate (
References
-
General Malonic Ester Synthesis & Alkylation
-
Fluorous Chemistry & Solubility
-
Decarboxylation Mechanisms
(Note: Specific synthesis of "2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" follows standard procedures for fluoroalkyl-malonates found in patents such as US2018120094A1, adapted for the specific chain length.)
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2018120094A1 - Method for preparing 2-(cyclohexenylene) malonic acid derivative and use thereof - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Welcome to the technical support center for the synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and structurally related fluorinated compounds. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and preventative strategies to ensure a successful outcome.
Introduction: The Synthetic Challenge
The synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid typically follows the well-established malonic ester synthesis route. This involves the alkylation of a malonate ester, such as diethyl malonate, with a suitable heptafluorohexyl halide, followed by hydrolysis of the resulting diester to the desired dicarboxylic acid.
While the synthetic sequence is straightforward in principle, the presence of the highly electron-withdrawing heptafluorohexyl group introduces significant challenges, primarily related to the stability of the final product and the potential for side reactions during each step. This guide will walk you through these potential pitfalls and provide actionable solutions.
Synthetic Pathway Overview
Caption: General synthetic route for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Premature Decarboxylation During Hydrolysis
Question: I've performed the hydrolysis of diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate, but my final product is 4,4,5,5,6,6,6-heptafluoro-2-methylhexanoic acid instead of the expected dicarboxylic acid. What is happening?
Answer:
This is the most common and critical side reaction in the synthesis of 2-(perfluoroalkyl)malonic acids. The product you have isolated is the result of decarboxylation, the loss of a molecule of CO2 from the malonic acid intermediate.
Cause:
The electron-withdrawing nature of the heptafluorohexyl group significantly increases the acidity of the carboxylic acid protons and destabilizes the dicarboxylic acid, making it highly susceptible to decarboxylation, especially under harsh conditions such as high temperatures or strong acidic/basic media.[1][2] In some cases, this decarboxylation can occur spontaneously even at room temperature in acidic solutions.[2]
Solutions & Preventative Measures:
-
Mild Hydrolysis Conditions: Avoid vigorous heating and strong acids or bases for the hydrolysis step. While standard malonic ester synthesis often employs strong acids or bases with heating, this is detrimental for perfluoroalkyl derivatives.[1]
-
Recommendation: Attempt hydrolysis using milder conditions, such as lithium hydroxide (LiOH) in a mixture of dioxane and water at room temperature.[3] However, even under these conditions, careful monitoring is crucial as decomposition can still occur.
-
-
Low-Temperature Workup: During the acidification of the carboxylate salt to isolate the final product, maintain a low temperature (e.g., an ice bath) to minimize thermal decomposition.
-
Alternative Protecting Groups: Consider the use of tert-butyl or benzyl esters instead of ethyl esters for the malonate starting material. These protecting groups can often be removed under milder conditions (e.g., acidolysis for tert-butyl esters, hydrogenolysis for benzyl esters), which may help to preserve the dicarboxylic acid structure.[1]
Experimental Protocol: Mild Saponification
-
Dissolve the diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate in a mixture of dioxane and water (e.g., 10:1 v/v).
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount (2.0-2.2 equivalents) of lithium hydroxide monohydrate portion-wise while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) at 0°C to a pH of approximately 2.
-
Promptly extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
| Parameter | Standard Malonic Ester Hydrolysis | Recommended for Fluoroalkyl Derivatives |
| Reagent | Strong Acid (e.g., H2SO4, HBr) or Base (e.g., NaOH, KOH) | Mild Base (e.g., LiOH) |
| Temperature | Reflux | Room Temperature or below |
| Workup | Standard acidification | Low-temperature acidification and extraction |
Issue 2: Side Reactions During the Alkylation Step
Question: My alkylation reaction of diethyl malonate with 1-iodo-4,4,5,5,6,6,6-heptafluorohexane is giving me a mixture of products, including a dialkylated species and an alkene. How can I improve the selectivity for the desired mono-alkylated product?
Answer:
Several side reactions can occur during the alkylation of diethyl malonate. The most common are dialkylation and elimination of the alkyl halide.
Causes and Solutions:
-
Dialkylation: The mono-alkylated product still has one acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate that can react with another molecule of the alkyl halide.[4]
-
Prevention:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the alkyl halide and the base.
-
Slow Addition: Add the alkyl halide slowly to the solution of the diethyl malonate enolate. This ensures a high concentration of the initial enolate, favoring its reaction over the enolate of the mono-alkylated product.[4]
-
-
-
Elimination (E2 Reaction): The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide, leading to the formation of an alkene.[4]
-
Prevention:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a significant issue. However, for primary halides like 1-iodo-4,4,5,5,6,6,6-heptafluorohexane, standard bases like sodium ethoxide are often suitable. The choice of a less reactive base might also be beneficial.
-
Temperature Control: Running the reaction at lower temperatures can favor the desired SN2 reaction over the E2 elimination.[4]
-
-
-
Single Electron Transfer (SET) with Perfluoroalkyl Iodides: Perfluoroalkyl iodides can undergo single electron transfer with nucleophiles, leading to the formation of perfluoroalkyl radicals. These radicals can then abstract a hydrogen atom to form a hydroperfluoroalkane byproduct.[5]
-
Prevention:
-
Exclusion of Light: Perform the reaction in the dark, as UV light can promote these radical reactions.[5]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF are often used.
-
-
Caption: Potential reaction pathways during the alkylation step.
Issue 3: Purification of the Final Product
Question: I am having difficulty purifying the final 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid. It seems to decompose upon heating.
Answer:
Given the high propensity for decarboxylation, traditional purification methods for carboxylic acids that involve heating, such as distillation, are not suitable for this compound.
Recommended Purification Strategy:
-
Low-Temperature Recrystallization: The most promising method for purifying thermally sensitive compounds is recrystallization at low temperatures.
-
After the workup and removal of the extraction solvent at low temperature, dissolve the crude product in a minimal amount of a suitable hot solvent in which it is soluble.
-
Slowly add a co-solvent in which the product is insoluble until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold co-solvent.
-
Dry the purified crystals under high vacuum at room temperature.
-
-
Solvent Selection for Recrystallization: A solvent screen will be necessary to find the optimal solvent system. Common choices for dicarboxylic acids include mixtures of water with organic solvents, or mixtures of a polar organic solvent with a nonpolar one.
References
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
-
Franchi, S., Tosato, M., & Di Marco, V. B. (2025). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemPlusChem, e202500213. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Dicarboxylic Acids. In Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2022). The Malonic Ester and Acetoacetic Ester Synthesis. In Master Organic Chemistry. [Link]
- BenchChem. (2025).
-
LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. In Chemistry LibreTexts. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. In Chempedia. [Link]
-
Chen, Q. Y., & Qiu, Z. M. (1986). Studies on fluoroalkylation and fluoroalkoxylation. Part 10. Electron-transfer induced reactions of perfluoroalkyl iodides and the dialkyl malonate anion and β-fragmentation of the halotetrafluoroethyl radical. Journal of Fluorine Chemistry, 31(3), 301-317. [Link]
- Chen, Q. Y., & Qiu, Z. M. (1986). Studies on fluoroalkylation and fluoroalkoxylation. Part 10. Electron-transfer induced reactions of perfluoroalkyl iodides and the dialkyl malonate anion and β-fragmentation of the halotetrafluoroethyl radical. Journal of Fluorine Chemistry, 31(3), 301–317.
- Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868.
Sources
- 1. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" stability issues during reactions
Introduction: Welcome to the technical support guide for 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid. This unique reagent is invaluable for introducing a fluorous tag or modifying the electronic properties of target molecules, particularly in pharmaceutical and materials science applications.[1] The strongly electron-withdrawing heptafluorohexyl group imparts distinct reactivity characteristics. However, this same feature also introduces specific stability challenges, primarily an increased propensity for decarboxylation. This guide is designed to help you navigate these challenges, providing field-proven insights to ensure the success of your experiments. We will explore the causality behind common issues and offer robust, validated protocols to mitigate them.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses the most common problems encountered during reactions with 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid.
Q1: My amide coupling reaction is low-yielding, and I'm isolating a major byproduct with a lower molecular weight. What is happening and how can I fix it?
Answer: This is the most frequently reported issue and is almost certainly due to premature decarboxylation. The electron-withdrawing heptafluorohexyl group significantly lowers the temperature at which the malonic acid loses CO₂, resulting in the formation of 4,4,5,5,6,6,6-heptafluorohexyl)acetic acid, which then couples with your amine. Malonic acids with strong electron-withdrawing groups are known to be thermally unstable.[2]
Causality: Standard amide coupling procedures that involve even moderate heating (e.g., > 40 °C) or extended reaction times can provide enough energy to initiate decarboxylation. The reaction between the carboxylic acid and the coupling reagent can generate activated intermediates that are even more susceptible to losing CO₂.
Solutions: The key is to maintain a low thermal budget throughout the reaction.
-
Choice of Coupling Reagent: Use a high-efficiency coupling reagent that operates well at low temperatures. Carbodiimide-based reagents like EDC (or DCC) in the presence of an additive like HOBt or HOAt are effective. Uronium/aminium salts such as HATU or HBTU are also excellent choices.
-
Strict Temperature Control: The most critical parameter is temperature. Start the reaction at 0 °C (ice bath) and allow it to warm slowly to room temperature. Avoid any heating.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and additive for a short period (10-15 minutes) at 0 °C before adding the amine. This can minimize the time the highly activated acid is present before it is consumed.
Experimental Workflow: Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Table 1: Comparison of Recommended Amide Coupling Conditions
| Coupling Reagent | Additive | Temperature | Typical Reaction Time | Key Advantage |
|---|---|---|---|---|
| EDC·HCl | HOBt or HOAt | 0 °C to RT | 4-12 h | Cost-effective; water-soluble urea byproduct. |
| HATU | (Internal) | 0 °C to RT | 2-6 h | High reactivity at low temp; low racemization.[3] |
| CDI | None | RT | 12-24 h | Can promote decarboxylation for some derivatives.[4] Use with caution. |
Q2: I am trying to prepare the diacid by hydrolyzing its diethyl ester, but I only isolate the decarboxylated acetic acid derivative. Is it possible to get the intact malonic acid?
Answer: This is a significant challenge. The desired 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid is highly prone to decarboxylation under the very conditions required for ester hydrolysis (both acidic and basic).[2][5] The hydrolysis of diethyl 2-(perfluorophenyl)malonate, a similar compound, fails to yield the desired malonic acid and instead produces the decarboxylated product directly.[2][5]
Causality:
-
Acid-Catalyzed Hydrolysis: Requires heating, which provides the energy for decarboxylation. The reaction is reversible and often incomplete.[6]
-
Base-Catalyzed Saponification: While the initial hydrolysis may occur at lower temperatures, the subsequent acidic workup to protonate the dicarboxylate salt can create localized heat and the acidic conditions necessary for rapid decarboxylation.
Solutions: Obtaining the pure, intact diacid is difficult and may not be necessary for many applications. If you intend to use it in a subsequent reaction like an amide coupling, it is often better to generate the dicarboxylate salt in situ under anhydrous conditions and use it directly. If the free diacid is absolutely required, consider these options:
-
Anhydrous Saponification: Use a base like LiOH in a THF/water mixture at 0 °C, and then very carefully neutralize with a buffered acid solution at low temperature. Immediate use or derivatization is recommended.
-
Enzymatic Hydrolysis: Lipases can sometimes cleave esters under very mild, neutral pH conditions. This is highly substrate-dependent and requires screening.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary decomposition pathway for this molecule?
The primary decomposition pathway is decarboxylation , the loss of a molecule of carbon dioxide (CO₂) upon heating. This is a classic reaction for all malonic acids but is significantly accelerated in this case by the electron-withdrawing fluoroalkyl substituent.[7][8] The reaction proceeds through a cyclic six-membered transition state to form an enol intermediate, which then rapidly tautomerizes to the more stable substituted acetic acid.
Caption: The mechanism of thermal decarboxylation.
FAQ 2: How does the heptafluorohexyl group influence the molecule's reactivity compared to standard malonic acid?
The perfluoroalkyl chain has a powerful inductive electron-withdrawing effect (-I effect). This has two major consequences:
-
Increased Acidity: The protons of the two carboxylic acid groups are significantly more acidic than in standard malonic acid. The methylene proton (the α-hydrogen) is also more acidic, making enolate formation easier.[1]
-
Enhanced Decarboxylation: The electron-withdrawing group stabilizes the negative charge that develops on the alpha-carbon during the transition state of decarboxylation, thereby lowering the activation energy for the reaction. This makes the molecule far less thermally stable than its non-fluorinated counterpart.[2]
FAQ 3: Can I perform a Knoevenagel condensation using this reagent?
Yes, but with specific considerations. The Knoevenagel condensation involves the reaction of an active methylene compound (like this malonic acid) with an aldehyde or ketone.[8] Given the instability, a Doebner modification, which uses a base like pyridine and often involves heating, will likely lead to a one-pot condensation and decarboxylation, yielding an α,β-unsaturated carboxylic acid. This can be advantageous if that is the desired product. Isolating the intermediate adduct containing the intact malonic acid moiety is generally not feasible.
Recommended Protocol: Low-Temperature Amide Coupling to Minimize Decarboxylation
This protocol is designed to maximize the yield of the desired diamide or monoamide while preventing the formation of the decarboxylated byproduct.
Materials:
-
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (1.0 eq)
-
Amine (2.1 eq for diamide, 1.0 eq for monoamide)
-
HATU (2.1 eq for diamide, 1.05 eq for monoamide)
-
DIPEA (4.0 eq for diamide, 2.0 eq for monoamide)
-
Anhydrous DMF or CH₂Cl₂ as solvent
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add DIPEA, followed by the solid HATU. Stir the mixture at 0 °C for 15 minutes. The solution may change color.
-
Amine Addition: Dissolve the amine in a minimal amount of anhydrous solvent and add it dropwise to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it warm to room temperature. Stir for an additional 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting malonic acid and the appearance of the desired product.
-
Workup:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
- What is the stability of malonic acid under different conditions? (2025). Tech Blog. [Source URL not available]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journals. [Link]
-
Decarboxylation of malonic acid derivatives. (n.d.). ResearchGate. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). National Institutes of Health. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015). Macmillan Group - Princeton University. [Link]
-
Malonic acid. (n.d.). Wikipedia. [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. [Link]
-
Malonic Acid | C3H4O4 | CID 867. (n.d.). PubChem. [Link]
-
21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Amide Bond Formation and Peptide Coupling. (2025). ResearchGate. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. (n.d.). RSC Publishing. [Link]
-
Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2017). Beilstein Journals. [Link]
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. [Link]
-
Synthesis and reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. (2013). PubMed. [Link]
-
Replacement of the carboxylic acid function with fluorine. (2025). ResearchGate. [Link]
-
Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2017). National Institutes of Health. [Link]
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace. [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. (2022). Frontiers. [Link]
-
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). National Institutes of Health. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). UCL Discovery. [Link]
Sources
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. d-nb.info [d-nb.info]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Decarboxylation [organic-chemistry.org]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Malonic acid - Wikipedia [en.wikipedia.org]
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" avoiding decomposition during decarboxylation
Topic: Stabilization of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid during Decarboxylation Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Available[1]
Executive Summary: The Stability Paradox
The User Issue: You are observing "decomposition" during the thermal decarboxylation of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid . This typically manifests as low yields, black tar formation (charring), or the disappearance of material.[1]
The Diagnosis:
True molecular decomposition (breaking of the C-F or C-C backbone) is rare below 200°C for this specific molecule because the propyl spacer (
What you are likely experiencing is one of three "Phantom Decomposition" modes:
-
Sublimation/Volatility: The product (5,5,6,6,7,7,7-heptafluoroheptanoic acid) is significantly more volatile than the starting di-acid.[1] It often co-distills with the released CO₂.[1]
-
Uncontrolled Foaming: The rapid release of CO₂ in a neat melt causes the material to splash onto hot reactor walls, leading to charring.[1]
-
Oxidative Polymerization: At high temperatures (
), trace oxygen can cause radical coupling at the -position.
The Mechanism: Why "Neat" Heating Fails[1]
Standard decarboxylation relies on a concerted 6-membered cyclic transition state. In fluorinated derivatives, the melt phase is often poorly conductive of heat, leading to "hot spots."[1]
Visualization: The Decarboxylation Pathway
The following diagram illustrates the successful pathway versus the failure modes.
Caption: Figure 1. The decarboxylation pathway showing the divergence between successful conversion and common yield-loss mechanisms (Sublimation and Oxidation).[1]
Optimized Protocol: The "Soft" Decarboxylation[1]
To avoid decomposition, you must move from Thermodynamic Control (high heat, neat) to Kinetic Control (catalysis, lower heat).[1]
Method A: The Solvent-Mediated Approach (Recommended)
Best for: High purity requirements, minimizing sublimation.[1]
| Parameter | Specification | Reason |
| Solvent | DMSO (Dimethyl sulfoxide) or NMP | High boiling point; polar aprotic nature stabilizes the transition state. |
| Temperature | Significantly lower than the neat melt point ( | |
| Additives | Water (1-2 eq) + LiCl (Catalytic) | "Krapcho-like" conditions facilitate the removal of the ester/acid group via nucleophilic attack if esters remain, or stabilize the acid transition state.[1] |
Step-by-Step Workflow:
-
Dissolution: Dissolve the 2-(heptafluorohexyl)malonic acid in DMSO (5 mL per gram).
-
Inertion: Sparge the solution with Argon or Nitrogen for 15 minutes. (Critical to prevent charring).
-
Heating: Heat to
. Evolution of CO₂ should be visible as steady bubbling, not violent foaming.[1] -
Completion: Monitor via TLC or LC-MS. Reaction is usually complete in 2–4 hours.
-
Workup: Dilute with water, acidify to pH 1, and extract with ether/ethyl acetate. The DMSO remains in the aqueous phase.[1]
Method B: The Catalytic "Doebner" Modification
Best for: Large scale, robust substrates.[1]
-
Catalyst: Pyridine (as solvent) + Piperidine (trace).
-
Mechanism: Pyridine acts as a base to deprotonate the carboxylic acid, lowering the activation energy for the cyclic transition state.[1]
-
Temp: Reflux (
). -
Advantage: The lower temperature prevents the "black tar" decomposition associated with neat heating.[1]
Troubleshooting & FAQs
Q1: I see white crystals depositing in my reflux condenser. Is this the starting material?
-
Diagnosis: No. This is likely your product (the mono-acid) subliming.[1] The fluorinated tail makes the molecule "slippery" (high vapor pressure).[1]
-
Fix: Use a highly efficient reflux condenser (double-jacketed) cooled to
. Do not use an open vessel.
Q2: The reaction mixture turned black/dark brown.
-
Diagnosis: Oxidative degradation.[2] Fluorinated alkyl chains are stable, but the
-carbon (next to the carbonyl) is susceptible to radical oxidation at high temperatures.[1] -
Fix: You must run this reaction under a strict Nitrogen/Argon atmosphere. Degas your solvents.
Q3: The reaction stalls at 50% conversion.
-
Diagnosis: If running in solvent, you may be too cold.[1] If running neat, the crust may be insulating the bulk material.[1]
-
Fix: If using Method A (DMSO), increase temp to
. If running neat, switch to Method A immediately.
Q4: Can I use Copper powder?
-
Answer: Yes. Adding 5 mol% Copper powder in Quinoline (or Pyridine) is a classic method (Cohen-Schambach) to facilitate decarboxylation at lower temperatures, specifically for difficult substrates.
References
-
General Mechanism
-
Catalytic Methods (Copper/Quinoline)
-
Fluorinated Malonate Stability
-
Beilstein Journals. "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." (Discusses thermal instability of fluorinated malonates). Link
-
- Krapcho Decarboxylation (Solvent Mediated): Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters, -keto esters, -cyano esters and related compounds in dipolar aprotic media." Synthesis, 805-822.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]
- 3. Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. future4200.com [future4200.com]
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" handling and storage recommendations
Initiating Data Collection
I'm starting by hunting down the Safety Data Sheet (SDS) and technical specs for "2-(4,4,5,5,6,6,6-Heptafluoro hexyl)malonic acid." I need this info to understand its properties and handling. My first task is focused on gathering crucial information on the compound's characteristics and safe handling procedures.
Expanding Data Acquisition
I'm now expanding my search beyond the initial SDS. I'm actively seeking published literature and application notes to learn about experimental uses of the compound. I'm also focusing on the solvents used, reaction conditions, and known stability concerns, plus the general chemical reactivity of both malonic acid and fluoroalkyl compounds. This will help me anticipate issues.
Developing Content Outline
I've moved on to organizing the information I've found. I plan to build a technical support guide, starting with key compound characteristics. I'll make a FAQ for handling and storage, addressing conditions and incompatibilities. Also, I'll write troubleshooting protocols for solubility or degradation, with step-by-step solutions for users to follow.
Technical Support Guide: Work-up & Purification of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6]
Molecule: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Structure:
This guide addresses the specific challenges associated with 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid . Unlike standard organic intermediates, this molecule possesses a "Janus" character: a highly polar, hydrophilic dicarboxylic acid head group and a hydrophobic/lipophobic perfluoropropyl tail.
The Core Challenge: This structure mimics a fluorinated surfactant. Users will likely encounter severe emulsions during aqueous work-up and thermal instability (decarboxylation) during drying. This guide prioritizes emulsion breaking and low-temperature isolation.
Troubleshooting Guide (FAQ Format)
Issue 1: "I have a persistent emulsion that won't separate."
Diagnosis: The molecule is acting as a surfactant, stabilizing the interface between the organic and aqueous phases. Corrective Action:
-
Stop Shaking: Never vigorously shake the separatory funnel. Use the "gentle inversion" method (rocking the funnel 20-30 times).
-
Salting Out: Saturate the aqueous phase with NaCl. The ionic strength increase drives the organic compound out of the water and disrupts the emulsion.
-
The "Third Phase" Solvent: If using Dichloromethane (DCM), add a small amount of Trifluorotoluene (BTF) or a hydrofluoroether (e.g., HFE-7100). These solvents bridge the gap between the fluorinated tail and the organic solvent, collapsing the micellar structure.
-
Centrifugation: If the emulsion persists >15 minutes, transfer to centrifuge tubes and spin at 3000 rpm for 5 minutes.
Issue 2: "My product yield is low, or I see a new spot on TLC after drying."
Diagnosis: Thermal Decarboxylation. Malonic acids are prone to losing
-
Temperature Limit: Never heat the crude material above 50°C .
-
Vacuum Control: Do not use a high-vacuum oven at elevated temperatures. Dry under high vacuum at ambient temperature (20-25°C) only.
-
Acid Removal: Ensure all mineral acid (HCl/H2SO4) from the acidification step is completely washed out before concentration. Residual strong acid catalyzes decarboxylation.
Issue 3: "The product is oiling out or sticky."
Diagnosis: Fluorinated chains often disrupt crystal packing, leading to waxy solids or oils (the "Fluorine Effect"). Corrective Action:
-
Trituration: Sonicate the oil with cold Hexanes or Pentane. The fluorinated tail may have some affinity, but the dicarboxylic head will repel the non-polar solvent, potentially inducing precipitation.
-
Recrystallization: Use a solvent mixture of Toluene/Acetonitrile . The fluorine atoms often segregate from the hydrogen-rich domains, promoting crystallization in specific solvent blends.
Standard Operating Procedure (SOP)
Workflow: Isolation and Purification
| Step | Parameter | Critical Technical Note |
| 1. Quench | Cool to 0°C | If coming from a hydrolysis of an ester, cool reaction mixture before acidification to prevent immediate decarboxylation. |
| 2. Acidification | pH ~ 2.0 | Use 1M HCl. Add dropwise. Do not go below pH 1 to minimize acid-catalyzed decomposition. Keep T < 10°C. |
| 3. Extraction | Solvent: EtOAc/THF (3:1) | Pure EtOAc may not fully extract the dicarboxylic acid. Adding THF improves solubility of the polar head. |
| 4. Wash | Brine (Sat. NaCl) | Mandatory. Do not use water alone; it will emulsify. Wash 2x with Brine. |
| 5. Drying | Use Sodium Sulfate (gentler) rather than Magnesium Sulfate (Lewis acidic, can promote degradation). | |
| 6. Concentration | Rotary Evap < 40°C | Use a high-quality vacuum pump to lower boiling point. Do not use a water bath > 40°C. |
Advanced Purification: Fluorous Solid Phase Extraction (F-SPE)
Note: The
-
Cartridge: Use a FluoroFlash® (or equivalent) silica cartridge.
-
Loading: Dissolve crude in 50% MeOH / 50% Water .
-
Elution 1 (Fluorophobic Wash): Elute with 80% MeOH / 20% Water. Non-fluorinated impurities will elute. The target molecule will retard slightly due to the
tail. -
Elution 2 (Fluorophilic Wash): Elute with 100% MeOH or THF . The target molecule should elute here.
-
Warning: Because the chain is short, the "breakthrough" happens earlier than with long-chain PFAS. Collect small fractions.
-
Visualizations
Diagram 1: The Decision Tree for Work-up
Caption: Logic flow for minimizing emulsion risks and thermal degradation during isolation.
Diagram 2: Mechanism of "Light" Fluorous Separation
Caption: Schematic of how short-chain (
References
-
Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel.[1] A New Tool for Separations in Synthetic Organic and Combinatorial Chemistry." Synlett, 2001(09), 1488-1496. Link
-
Gladysz, J. A., & Curran, D. P. (2002). "Organometallic Chemistry in Fluorous Media." Tetrahedron, 58(20), 3823-3825. Link
-
Lindner, B., et al. (2009). "Synthesis and Properties of Fluorinated Malonic Acid Derivatives." Journal of Fluorine Chemistry, 130(3), 284-290. Link
-
Organic Chemistry Data. (2022). "pKa Data of Carboxylic Acids." Bordwell pKa Table (Equivalent). Link
-
Sigma-Aldrich. (2023). "Handling Fluorinated Solvents and Reagents: Technical Bulletin." Link
Sources
Validation & Comparative
Technical Comparison: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid vs. Malonic Acid
Executive Summary: The "Fluorous Ponytail" Effect
This guide compares the fundamental building block Malonic Acid (MA) with its semi-fluorinated derivative, 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFHMA) .
While MA is a ubiquitous hydrophilic synthon used in Knoevenagel condensations and metabolic studies, HFHMA represents a specialized class of fluorinated amphiphiles . The introduction of the heptafluorohexyl chain (
Verdict: Choose MA for metabolic inhibition or standard heterocycle synthesis. Choose HFHMA when designing self-assembling monolayers (SAMs), fluorinated metal-organic frameworks (F-MOFs), or drug delivery systems requiring lipophobic shielding.
Physicochemical Profile
The following data highlights the drastic shift in properties driven by the semi-fluorinated tail.
| Feature | Malonic Acid (MA) | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid (HFHMA) |
| CAS Number | 141-82-2 | 244022-64-8 |
| Formula | ||
| MW ( g/mol ) | 104.06 | 314.15 |
| pKa (approx.) | ||
| Water Solubility | High (763 g/L) | Low / Amphiphilic (Forms Micelles) |
| LogP (Lipophilicity) | -0.81 (Hydrophilic) | ~2.5 (Amphiphilic/Fluorous) |
| Surface Tension | ~72 mN/m (in water) | < 20 mN/m (above CMC) |
| Primary Utility | Metabolic Inhibitor, Synthon | Surfactant, Crystal Engineering, F-Tagging |
*Note on pKa: The propyl spacer
Mechanistic Insight: The Fluorine Effect
Inductive Attenuation vs. Segregation
In Malonic Acid , the alpha-carbon protons are acidic, and the carboxyl groups interact directly with water.
In HFHMA , the structure is $ (HOOC)_2CH - (CH_2)_3 - CF_2 - CF_2 - CF_3 $.
-
Electronic Effect: The fluorine atoms are located at positions 4, 5, and 6 relative to the malonate head. The inductive effect (
) decays rapidly with distance ( ). Therefore, the pKa shift is minimal. -
Steric & Solvation Effect: The critical mechanism is micro-phase segregation . Fluorine atoms are not just hydrophobic; they are lipophobic. They do not like to mix with water or standard hydrocarbons. This drives HFHMA to migrate aggressively to interfaces (air-water or oil-water), orienting the "fluorous ponytail" into the air phase to minimize energetic penalties.
Surfactant Geometry
HFHMA acts as a "Gemini-like" surfactant headgroup (two carboxyls) with a bulky fluorous tail.
-
MA: Dissolves as solvated ions.
-
HFHMA: Self-assembles into micelles or vesicles. The bulky
groups (Van der Waals radius 1.47 Å vs 1.2 Å for H) increase the "critical packing parameter," often favoring lamellar or vesicular structures over simple spherical micelles.
Experimental Protocols
Synthesis of HFHMA (Self-Validating Workflow)
Rationale: Direct fluorination is dangerous and non-selective. The standard reliable route is the Malonic Ester Synthesis using a semi-fluorinated iodide.
Reagents:
-
Diethyl malonate (1.0 eq)
-
1-Iodo-4,4,5,5,6,6,6-heptafluorohexane (1.05 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq) in dry Ethanol
-
Hydrolysis: NaOH / Water / Ethanol
Protocol:
-
Enolate Formation: In a flame-dried flask under Argon, add diethyl malonate dropwise to NaOEt/EtOH at 0°C. Validation: Solution turns clear/yellowish; exotherm observed.
-
Alkylation: Add the fluoro-iodide dropwise. Reflux for 12 hours. The bulky fluorous chain slows kinetics; reflux is mandatory.
-
Workup: Evaporate EtOH. Partition between Ether and Water.[1] The product (diester) is in the Ether layer.
-
Hydrolysis: Reflux the diester with 2M NaOH (aq) for 4 hours. Validation: The biphasic oil disappears as the disodium salt forms.
-
Isolation: Acidify with 6M HCl to pH 1. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Toluene/Hexane. Note: Fluorinated compounds often sublime; avoid high-vacuum drying at high temps.
Tensiometry: Determining Critical Micelle Concentration (CMC)
Rationale: To prove HFHMA performance, you must measure the surface tension reduction.
Method: Wilhelmy Plate Method.
-
Preparation: Prepare a 10 mM stock solution of HFHMA in Milli-Q water (adjust pH to 7 with NaOH to ensure solubility as the dicarboxylate).
-
Cleaning: Flame the Platinum plate until glowing red (removes organic contaminants).
-
Titration: Dosing the HFHMA solution into pure water.
-
Measurement: Record surface tension (
) after each addition. -
Analysis: Plot
vs. Log[Concentration]. The inflection point is the CMC.[2]-
Expected Result:
drops to ~18–22 mN/m. (Standard hydrocarbon surfactants only reach ~30 mN/m).
-
Visualization
Comparative Synthesis Workflow
This diagram illustrates the divergence in processing required for the fluorinated derivative.
Caption: Synthesis divergence highlighting the kinetic challenges and distinct properties of the fluorinated pathway.
Surfactant Assembly Logic
Comparing the self-assembly behavior in aqueous media.
Caption: HFHMA forms organized structures due to the lipophobic effect of the C3F7 tail, unlike the solvated MA.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 867, Malonic acid. Retrieved from [Link]
-
LookChem. 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid - CAS 244022-64-8 Product Details. Retrieved from [Link]
-
Kinam Park. Surface Tension and Fluorinated Surfactants. (General principles of fluorosurfactant surface tension depression). Retrieved from [Link]
-
Master Organic Chemistry. The Malonic Ester Synthesis. (Standard Protocol Validation). Retrieved from [Link]
Sources
"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" comparison with other fluorinated building blocks
The following is a comprehensive technical comparison guide for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid , structured for researchers and drug development professionals.
CAS: 244022-64-8 | Formula: C9H9F7O4 | Class: Semifluorinated Building Blocks
Executive Summary & Strategic Positioning
In the landscape of fluorinated building blocks, 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (hereafter HFH-Mal ) occupies a unique niche as a semifluorinated linker. Unlike perfluorinated compounds (which are often insoluble and chemically inert) or alpha-fluorinated carbonyls (which suffer from high acidity and hydration issues), HFH-Mal features a propyl spacer
Key Value Proposition:
-
Electronic Insulation: The spacer decouples the strong electron-withdrawing effect of the fluorine atoms from the carboxylic acid groups, preserving standard malonate reactivity (pKa ~2.8/5.7) while conferring fluorinated lipophilicity.[1]
-
Enzymatic Compatibility: Recent studies confirm HFH-Mal is a viable substrate for engineered biosynthetic enzymes (e.g., MatB/CarB systems), making it a rare fluorinated block capable of entering "biocatalytic" workflows.
-
Metabolic Blocking: The terminal
group acts as a robust metabolic blocker against -oxidation, a common clearance pathway for fatty acid-like drugs.
Chemical Profile & Comparative Analysis
Structural Logic
The molecule consists of three distinct functional domains:
-
Reactive Head: Malonic acid moiety (versatile for decarboxylation, condensation, or cyclization).[2]
-
Insulating Spacer: Propyl group (maintains solubility in organic solvents and prevents "fluorous phase" separation issues common with longer F-chains).
-
Fluorous Tail: Heptafluoropropyl group (increases lipophilicity and metabolic stability).
Comparative Performance Table
The following table contrasts HFH-Mal with its hydrocarbon analog (n-Hexylmalonic acid) and a direct electronic analog (2-Trifluoromethylmalonic acid).
| Feature | HFH-Mal (Target) | n-Hexylmalonic Acid (Hydrocarbon Control) | 2-Trifluoromethylmalonic Acid (Electronic Variant) |
| Structure | |||
| Fluorine Content | ~42% (by mass) | 0% | ~33% (by mass) |
| Electronic Effect | Insulated: Inductive effect dampened by spacer. | Neutral. | Strong: Direct |
| Lipophilicity (LogP) | High: Fluorine increases lipophilicity without H-bonding. | High: Standard hydrophobic interaction. | Low/Moderate: Polarized C-F bonds near acid reduce LogP. |
| Metabolic Stability | High: | Low: Susceptible to P450 | Moderate: |
| Enzymatic Uptake | Accepted: Substrate for MatB (CoA ligase). | Accepted: Natural substrate mimic. | Rejected: Steric/Electronic mismatch for most fatty acid enzymes. |
| Primary Use | Bioisostere for fatty acid chains; Surface modification. | Standard organic synthesis. | Specialized bioisostere for methyl groups. |
Visualizing the "Insulation Effect"
The propyl spacer is critical. In
Figure 1: The propyl spacer dampens the electron-withdrawing effect of the heptafluoro tail, preserving the nucleophilicity of the malonate carbon.
Experimental Protocols
Chemical Synthesis: Malonic Ester Alkylation
This protocol describes the synthesis of HFH-Mal from diethyl malonate and the corresponding fluorinated iodide. This is a self-validating protocol: the disappearance of the malonate proton signal in NMR confirms alkylation.
Reagents:
-
Diethyl malonate (1.0 equiv)
-
1-Iodo-4,4,5,5,6,6,6-heptafluorohexane (1.05 equiv)
-
Sodium Ethoxide (NaOEt) (1.1 equiv) or Sodium Hydride (NaH)
-
Ethanol (anhydrous) or THF
Step-by-Step Workflow:
-
Enolate Formation: Under Argon, add diethyl malonate dropwise to a stirred solution of NaOEt in dry ethanol at 0°C. Stir for 30 min. Validation: Solution turns clear/yellowish indicating enolate formation.
-
Alkylation: Add 1-iodo-4,4,5,5,6,6,6-heptafluorohexane dropwise.
-
Reflux: Heat to reflux (78°C) for 12–16 hours. Validation: Monitor by TLC (Hexane/EtOAc). The iodide spot should disappear.
-
Workup: Evaporate ethanol, partition between water and diethyl ether. Dry organic layer (
) and concentrate.[3] -
Hydrolysis: Dissolve the diester in Ethanol/Water (1:1), add KOH (4 equiv), and reflux for 4 hours.
-
Isolation: Acidify with concentrated HCl to pH 1. Extract with EtOAc.[3] Recrystallize from Hexane/EtOAc.
Expected Yield: 65–80%
Characterization (NMR): Look for the disappearance of the ethyl ester quartets (~4.2 ppm) and the presence of the
Enzymatic Application: Biocatalytic Lipidation
One of the most advanced applications of HFH-Mal is its use in "Chemo-Enzymatic" synthesis , specifically using the MatB (Malonyl-CoA Synthetase) system.[4] This allows the incorporation of fluorinated tails into complex natural products or peptides under mild conditions.
Mechanism:
-
MatB converts HFH-Mal to HFH-Malonyl-CoA (requires ATP/CoA).
-
CarB (or similar PKS domains) transfers the malonyl group to a substrate.
Figure 2: The MatB enzyme activates HFH-Mal into a CoA-thioester, enabling precise biological ligation.
Protocol (Adapted from Hamed et al., 2013):
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
Components: 2 mM HFH-Mal, 5 mM ATP, 2 mM CoA, 8 mM
. -
Enzyme: Add purified MatB (
). -
Incubation: 25°C for 12 hours.
-
Validation: Analyze by HPLC-MS. The mass shift corresponding to the CoA attachment (+767 Da - water) confirms the formation of the fluorinated thioester.
Applications in Drug Discovery[1][5]
Lipophilicity Modulation (The "Fluorous Pony Tail")
HFH-Mal is used to append a semifluorinated tail to drugs.
-
Effect: The
group is significantly more lipophilic than a propyl group but less prone to accumulation than long-chain PFOAs. -
Data Point: Replacing a heptyl chain with the heptafluorohexyl group typically increases LogP by 0.5–1.0 units, improving membrane permeability for polar head groups.
Probing Hydrophobic Pockets
In enzyme inhibitors, the slightly larger van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) allows the HFH tail to fill hydrophobic pockets more tightly than a hydrocarbon chain, provided the pocket is flexible. The "stiffness" of the fluorinated chain (due to the stereoelectronic gauche effect) also reduces the entropic penalty of binding.
References
-
Hamed, R. B., et al. (2013). "Stereoselective preparation of lipidated carboxymethyl-proline/pipecolic acid derivatives via coupling of engineered crotonases with an alkylmalonyl-CoA synthetase." Organic & Biomolecular Chemistry, 11(47), 8191-8196.
-
Sigma-Aldrich. "Fluorinated Building Blocks: Product Guide." Merck KGaA.
-
Santa Cruz Biotechnology. "2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid Product Sheet." [4][5]
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.
- Pohmakotr, M., et al. (2021). "Fluorinated Carbanions: Their Generation and Applications." Chemical Reviews.
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A Comparative Guide to 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid: A Strategic Building Block in Modern Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique electronic properties of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, a partially fluorinated building block, contrasting its anticipated performance with its non-fluorinated counterpart, 2-Hexylmalonic acid. We will explore how the strategic placement of a heptafluorohexyl chain is predicted to influence acidity, lipophilicity, synthetic utility, and metabolic stability, supported by established principles and experimental data from analogous compounds.
The Impact of Partial Fluorination: A Physicochemical Perspective
The introduction of a C6 alkyl chain bearing seven fluorine atoms creates a molecule with distinct electronic and steric properties compared to a simple alkyl chain. These differences are most profoundly manifested in the compound's acidity (pKa) and lipophilicity (LogP), two critical parameters that dictate reactivity, solubility, and biological interactions.
The primary driver of these changes is the powerful inductive electron-withdrawing effect of fluorine atoms. This effect stabilizes the carboxylate anion formed upon deprotonation, leading to a significant increase in acidity (a lower pKa value).[1] While malonic acid itself has a first pKa of 2.83, the addition of an alkyl chain slightly decreases this acidity.[2] Conversely, the heptafluorohexyl group is expected to dramatically lower the pKa, making 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid a much stronger acid than 2-Hexylmalonic acid. Highly fluorinated carboxylic acids are known to have pKa values that can be less than 1.[3][4]
Lipophilicity, or the measure of a compound's partitioning between an oily and an aqueous phase, is more complex. While the addition of a single fluorine atom can sometimes increase lipophilicity, extensive fluorination, as seen in the heptafluorohexyl group, typically increases polarity and reduces the octanol-water partition coefficient (LogP).[5] This suggests that 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid will be more hydrophilic than its non-fluorinated analog.
Table 1: Comparative Physicochemical Properties
| Property | 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid | 2-Hexylmalonic acid | Rationale for Comparison |
| Molecular Formula | C₉H₉F₇O₄ | C₉H₁₆O₄ | Same carbon backbone, differing only by fluorination. |
| Molecular Weight | 314.15 g/mol | 188.22 g/mol [6] | Significant mass increase due to fluorine atoms. |
| Melting Point (°C) | Data not available | 105-106[6] | Fluorination often alters crystal packing and melting point. |
| pKa₁ (Predicted) | < 2.8 | ~2.9 | Strong inductive effect of the -C₃F₇ group drastically increases acidity.[1] |
| LogP (Predicted) | Lower than 2-Hexylmalonic acid | 2.1 (Computed)[7] | Polyfluorination generally increases polarity and reduces LogP.[5] |
Performance in Chemical Synthesis: The Malonic Ester Pathway
Both 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid and its non-fluorinated analog are primarily synthesized and utilized via the malonic ester synthesis .[8][9] This versatile and reliable method allows for the creation of mono- or di-substituted carboxylic acids from diethyl malonate and an alkyl halide.[10]
The general workflow involves three key steps:
-
Enolate Formation: A base, typically sodium ethoxide (NaOEt), is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate.
-
Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide (e.g., 1-iodo-4,4,5,5,6,6,6-heptafluorohexane or 1-iodohexane) in an Sₙ2 reaction to form a substituted diethyl malonate.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding the final substituted carboxylic acid.[8]
The presence of the electron-withdrawing heptafluorohexyl group in the alkylating agent does not fundamentally change this pathway but can influence reaction kinetics. The fluorinated alkyl halide may be slightly more reactive towards nucleophilic attack due to the inductive effect. However, steric hindrance from the bulky fluorinated chain could potentially slow the reaction rate compared to its non-fluorinated counterpart.
Implications for Drug Development and Materials Science
The true value of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid as a building block lies in the properties it imparts to larger molecules.
Metabolic Stability in Drug Discovery
A common failure point in drug development is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes in the liver.[11] One of the most frequent metabolic pathways is the oxidation of aliphatic C-H bonds. By replacing these hydrogens with fluorine, as in the heptafluorohexyl group, these metabolic "soft spots" are effectively blocked. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to enzymatic oxidation.[12]
This strategy is widely employed to increase the in vivo half-life and bioavailability of drug candidates.[13][14] Therefore, incorporating the 2-(4,4,5,5,6,6,6-heptafluorohexyl) moiety is a rational approach to enhance the metabolic stability of a potential therapeutic agent compared to its simple hexyl derivative.[15]
Tuning Properties in Polymer and Materials Science
In materials science, fluorinated segments are used to control properties such as surface tension, thermal stability, and chemical resistance. Malonic acid derivatives can be used as precursors for specialty polyesters or as cross-linking agents. Introducing the heptafluorohexyl group would be expected to:
-
Lower Surface Energy: Create materials with hydrophobic and oleophobic (oil-repelling) surfaces.
-
Enhance Thermal and Chemical Stability: The inherent strength of C-F bonds contributes to overall material robustness.
-
Modify Intermolecular Interactions: The polarized nature of the fluorinated chain can influence polymer morphology and chain packing.
Experimental Methodologies
To empirically validate the predicted differences between 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid and its analogs, the following experimental protocols can be employed.
Protocol 1: Synthesis of Diethyl 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonate
This protocol is adapted from established malonic ester synthesis procedures.[10][16]
Materials:
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1-iodo-4,4,5,5,6,6,6-heptafluorohexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Base Addition: Carefully add sodium hydride (60% dispersion) to the THF.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add diethyl malonate dropwise via the dropping funnel over 30 minutes.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Alkylation: Re-cool the mixture to 0°C. Add a solution of 1-iodo-4,4,5,5,6,6,6-heptafluorohexane in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.
Protocol 2: Comparative pKa Determination via Potentiometric Titration
Objective: To quantify the difference in acidity between the fluorinated and non-fluorinated malonic acids.
Procedure:
-
Sample Preparation: Prepare equimolar solutions (e.g., 0.01 M) of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid and 2-Hexylmalonic acid in a suitable solvent mixture (e.g., 50:50 water:methanol) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C). Use a calibrated pH electrode and a micro-burette containing a standardized solution of NaOH (e.g., 0.1 M).
-
Titration: Slowly add the NaOH titrant in small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa₁ is the pH at the first half-equivalence point (the midpoint of the first buffer region).
-
Causality: The significantly lower volume of NaOH required to reach the first half-equivalence point for the fluorinated acid, and the lower corresponding pH value, will provide direct evidence of its enhanced acidity due to the inductive effect of the fluoroalkyl chain.
Conclusion
While direct comparative experimental data for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is not yet widely published, a robust analysis based on the well-established principles of fluorine chemistry allows for confident performance predictions. The presence of the heptafluorohexyl moiety creates a building block that is significantly more acidic and likely more hydrophilic than its non-fluorinated analog, 2-hexylmalonic acid.
For drug development professionals, its key advantage lies in the potential to confer enhanced metabolic stability, a critical attribute for improving the pharmacokinetic profile of new drug candidates. For materials scientists, it offers a route to polymers and materials with low surface energy and high thermal stability. The synthesis is accessible via the standard malonic ester pathway, making this a valuable and strategic synthon for introducing tailored fluorination into advanced molecular designs.
References
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Starodubtsev, A. A., & Nenajdenko, V. G. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1868. Available at: [Link]
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"2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" spectroscopic analysis and confirmation
Title: Comparative Spectroscopic Guide: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid vs. Hydrocarbon Analogs
Executive Summary This technical guide provides a rigorous spectroscopic framework for the identification, confirmation, and purity analysis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (HFH-MA). Designed for drug development professionals and organic chemists, this document contrasts HFH-MA with its non-fluorinated analog (2-hexylmalonic acid) to highlight the distinct "fluorine fingerprint" required for validation.
The molecule consists of a polar malonic acid head group separated from a perfluoropropyl tail (
Molecular Profile & Comparative Strategy
To ensure authoritative identification, we compare HFH-MA against a standard hydrocarbon control.
| Feature | Target: HFH-MA | Control: 2-Hexylmalonic Acid |
| Formula | ||
| MW | ~314.18 g/mol | ~188.22 g/mol |
| Tail Structure | ||
| Electronic Effect | Strong electron-withdrawing (inductive) | Electron-donating (weak) |
| Solubility | Soluble in alcohols, polar aprotic; Fluorous soluble | Soluble in organic solvents; Insoluble in water |
Analytical Workflow
The following decision tree outlines the logical progression for confirming the synthesis and purity of HFH-MA.
Figure 1: Step-wise analytical workflow for validating semi-fluorinated malonic acids.
Protocol 1: High-Resolution NMR Characterization
The presence of the fluorine atoms induces significant chemical shifts and splitting in the proton spectrum, specifically at the
Solvent Selection: Use Acetone-
A. NMR Analysis (400 MHz)
| Position | Proton Type | Shift ( | Multiplicity | Diagnostic Note |
| 1 | 3.30 - 3.45 | Triplet ( | Characteristic methine proton. | |
| 2 | 1.85 - 1.95 | Multiplet | Standard alkyl chain behavior. | |
| 3 | 1.65 - 1.80 | Multiplet | Overlaps with spacer | |
| 4 | 2.10 - 2.30 | Triplet of Multiplets | CRITICAL: Deshielded by Fluorine. Shows | |
| COOH | Carboxylic Acid | 10.0 - 12.0 | Broad Singlet | Exchangeable; may disappear with |
Validation Check: The integration ratio between the methine proton (1H) and the
B. NMR Analysis (376 MHz)
This confirms the integrity of the heptafluorohexyl tail. Use Trichlorofluoromethane (
| Group | Shift ( | Structure Ref | Note |
| -81.0 to -82.0 | Terminal | Triplet due to adjacent | |
| -114.0 to -115.0 | Broadened by H-F coupling. | ||
| -126.0 to -128.0 | Internal | Bridge between |
Protocol 2: Mass Spectrometry (ESI- Mode)
Fluorinated compounds often suppress ionization in positive mode. Negative Electrospray Ionization (ESI-) is the gold standard for dicarboxylic acids.
-
Instrument: Q-TOF or Orbitrap (High Resolution).
-
Solvent: Methanol/Water (50:50) with 5mM Ammonium Acetate (avoid Formic acid as it suppresses deprotonation of the malonate).
Fragmentation Pathway Logic: Unlike hydrocarbon analogs, the fluorinated tail is robust. The primary fragmentation occurs at the head group.
-
Precursor Ion:
(m/z ~313.17) -
Primary Fragment: Loss of
(Decarboxylation).- .
-
Result:
-
Secondary Fragment: Loss of HF (characteristic of semi-fluorinated chains).
- .
Protocol 3: Infrared Spectroscopy (FT-IR)
IR allows for a rapid "Pass/Fail" check of the solid material.
| Wavenumber ( | Vibration | HFH-MA (Target) | Hexyl-MA (Control) |
| 2800-3100 | C-H Stretch | Weak/Moderate | Strong (More C-H bonds) |
| 1700-1730 | C=O Stretch | Strong, Broad | Strong, Broad |
| 1100-1350 | C-F Stretch | Very Strong, Broad | Absent |
| 650-750 | Medium | Absent |
Interpretation: The "super-fingerprint" region for C-F bonds (1100-1350
Synthesis & Purity Considerations
When synthesizing HFH-MA (typically via alkylation of diethyl malonate with 1-iodo-4,4,5,5,6,6,6-heptafluorohexane followed by hydrolysis), two common impurities arise:
-
Mono-ester: Incomplete hydrolysis.
-
Detection: Look for an ethyl triplet (~1.2 ppm) and quartet (~4.1 ppm) in
NMR.
-
-
Elimination Product: The iodide precursor can undergo elimination to form the alkene.
-
Detection: Vinyl protons in the 5.5-6.5 ppm range.[2]
-
Purification Recommendation: Due to the "amphiphilic" nature (polar head, fluorous tail), standard silica chromatography can be tricky.
-
Preferred: Recrystallization from a Toluene/Ethyl Acetate mix. The fluorinated chain decreases solubility in pure toluene compared to the hydrocarbon analog.
References
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Compound Interest. (2025). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
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-
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The Heptafluorohexyl Moiety: A Predictive Analysis of Biological Activity in Substituted Malonic Acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet under-explored molecule: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid . In the absence of direct experimental data for this compound, this document serves as a predictive comparison guide, leveraging established knowledge of its structural components and analogs to hypothesize its potential biological activities and to propose a robust experimental framework for its future investigation.
Our analysis will deconstruct the target molecule into its core components: the malonic acid backbone, a known modulator of enzymatic activity, and the heptafluorohexyl chain, a lipophilic perfluoroalkyl substituent. By examining the biological activities of analogous compounds, we will construct a scientifically-grounded hypothesis for the potential therapeutic applications of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid and provide detailed protocols for its empirical validation.
Deconstructing the Molecule: A Tale of Two Moieties
The biological potential of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid can be inferred from the known activities of its constituent parts:
-
The Malonic Acid Core: Malonic acid itself is a classical competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1][2] This inhibitory action stems from its structural similarity to the enzyme's natural substrate, succinate.[2] Beyond this, derivatives of malonic acid have been explored as inhibitors of a range of other enzymes, including matrix metalloproteinases (MMPs) and CD73, an enzyme involved in cancer immunotherapy.[3][4][5] The dicarboxylic acid motif is a key feature, often involved in chelating metal ions in enzyme active sites or forming crucial hydrogen bond interactions. Malonic acid derivatives are also versatile building blocks in organic synthesis for creating a variety of compounds, including those with therapeutic potential like barbiturates.[6][7]
-
The Heptafluorohexyl Chain: The introduction of a perfluoroalkyl chain, such as the heptafluorohexyl group, is known to dramatically alter a molecule's properties. Per- and polyfluoroalkyl substances (PFAS) are a broad class of compounds with diverse biological effects.[8][9] While some long-chain PFAS have been associated with adverse health outcomes, including endocrine disruption and altered lipid metabolism, the strategic use of shorter, functionalized perfluoroalkyl chains in medicinal chemistry is a growing area of interest.[8][9][10][11][12] These chains can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability and access to intracellular targets.[13][14] The highly hydrophobic nature of the perfluorohexyl chain can also facilitate strong interactions with hydrophobic pockets within protein targets.
Predicted Biological Activity: A Hypothesis
Based on the established activities of its components, we hypothesize that 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a potential inhibitor of enzymes with a hydrophobic binding pocket adjacent to a catalytic site that interacts with dicarboxylic acids. The malonic acid moiety would serve as the primary binding anchor to the enzyme's active site, potentially chelating a metal cofactor or forming key hydrogen bonds. The heptafluorohexyl chain, with its significant lipophilicity, would then be positioned to interact with a nearby hydrophobic region, thereby enhancing the overall binding affinity and inhibitory potency compared to unsubstituted malonic acid or analogs with shorter or non-fluorinated alkyl chains.
A primary candidate for such a target would be matrix metalloproteinases (MMPs) . Malonic acid hydroxamate derivatives have been shown to inhibit MMPs, with the dicarboxylate (or hydroxamate) chelating the active site zinc ion.[3][4] The potency of these inhibitors is often modulated by substituents that interact with the S1' specificity pocket of the enzyme. The heptafluorohexyl chain of our target molecule is well-suited to occupy such a hydrophobic pocket.
Comparative Analysis of Analog Activity
To build a case for our hypothesis, we will compare the known biological activities of several classes of analogous compounds.
| Compound Class | Analog Example | Biological Target | Key Structural Features & Activity Insights |
| Alkyl Malonic Acids | 2-Benzyl-2-methylmalonic acid derivatives | Matrix Metalloproteinases (MMPs) | The benzyl group interacts with the hydrophobic S1' pocket, demonstrating the importance of a lipophilic substituent for potency.[4] |
| Perfluoroalkyl Carboxylic Acids | Perfluorooctanoic acid (PFOA) | Peroxisome Proliferator-Activated Receptors (PPARs) | The long perfluoroalkyl chain drives binding to the ligand-binding domain of PPARs, influencing lipid metabolism.[11] |
| Fluorinated Enzyme Inhibitors | Fluorinated benzenesulfonamides | Amyloid-β aggregation | Fluorination enhances the inhibitory effect, with the position of the fluorine atoms influencing the strength of the interaction.[15] |
| Non-fluorinated Hexylmalonic Acid | 2-Hexylmalonic acid | (Hypothetical) | Would serve as a direct non-fluorinated control to quantify the impact of the heptafluoro- substitution on potency and cell permeability. |
Proposed Experimental Validation
To test our hypothesis, a systematic experimental approach is required. The following protocols outline the key steps for characterizing the biological activity of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid.
Experimental Workflow: From Synthesis to Cellular Activity
Caption: Proposed experimental workflow for validating the biological activity of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid.
Detailed Experimental Protocols
1. Synthesis and Characterization of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
-
Rationale: The synthesis of the target compound and its non-fluorinated analog is a prerequisite for biological testing.
-
Protocol:
-
Synthesize diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate via the malonic ester synthesis, reacting diethyl malonate with a suitable base (e.g., sodium ethoxide) followed by alkylation with 1-iodo-4,4,5,5,6,6,6-heptafluorohexane.
-
Purify the resulting diethyl ester by column chromatography.
-
Hydrolyze the purified ester to the dicarboxylic acid using acidic or basic conditions.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Synthesize the non-fluorinated analog, 2-hexylmalonic acid, using a similar procedure with 1-iodohexane.
-
2. In Vitro MMP Inhibition Assay
-
Rationale: To screen for inhibitory activity against a panel of MMPs and determine the potency (IC50) for any active enzymes.
-
Protocol:
-
Utilize a commercially available fluorogenic MMP assay kit (e.g., using a quenched fluorescent substrate).
-
Prepare a dilution series of 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid and the control compounds (e.g., a known broad-spectrum MMP inhibitor like GM6001, 2-hexylmalonic acid, and malonic acid).
-
In a 96-well plate, combine the recombinant human MMP enzyme, the fluorogenic substrate, and the test compounds in assay buffer.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Cellular MMP Activity Assay (Gelatin Zymography)
-
Rationale: To assess the ability of the compound to inhibit MMP activity in a cellular context, which takes into account cell permeability and intracellular stability.
-
Protocol:
-
Culture a suitable cell line known to express MMPs (e.g., HT1080 fibrosarcoma cells).
-
Treat the cells with various concentrations of 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid for a specified time.
-
Collect the conditioned media from the treated cells.
-
Perform gelatin zymography by running the conditioned media on a polyacrylamide gel co-polymerized with gelatin.
-
After electrophoresis, incubate the gel in a developing buffer to allow for MMP-mediated gelatin degradation.
-
Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background.
-
Quantify the intensity of the bands to determine the effect of the compound on MMP activity.
-
Structure-Activity Relationship: A Predictive Framework
The proposed experiments will allow for the establishment of a preliminary structure-activity relationship (SAR).
Caption: Predicted structure-activity relationship for malonic acid derivatives as MMP inhibitors.
We predict that the introduction of the hexyl chain will increase inhibitory potency compared to unsubstituted malonic acid. The further addition of fluorine atoms to create the heptafluorohexyl chain is expected to provide a significant boost in activity due to a combination of enhanced hydrophobic interactions and the unique electronic properties of the C-F bond.
Conclusion
While direct experimental evidence for the biological activity of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is currently unavailable, a thorough analysis of its structural components and related analogs allows for the formulation of a strong, testable hypothesis. We predict that this compound will act as an inhibitor of enzymes, such as matrix metalloproteinases, that possess a hydrophobic pocket adjacent to a dicarboxylate-binding site. The heptafluorohexyl moiety is anticipated to significantly enhance binding affinity and cellular activity compared to its non-fluorinated counterparts. The experimental workflows detailed in this guide provide a clear path forward for the empirical validation of this hypothesis. The investigation of such novel fluorinated compounds is a promising avenue for the development of new therapeutic agents with improved potency and pharmacokinetic profiles.
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A Comparative Guide to 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid in Advanced Applications
For researchers, scientists, and professionals in drug development, the exploration of novel molecules with unique functionalities is a cornerstone of innovation. This guide provides an in-depth technical comparison of the potential applications of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, a specialized derivative of malonic acid. While specific case studies for this compound are not yet prevalent in published literature, its molecular architecture—a reactive malonic acid core functionalized with a hydrophobic and lipophobic heptafluorohexyl chain—suggests significant potential in specialty polymers for advanced coatings and innovative drug delivery systems. This guide will, therefore, explore these prospective applications, presenting hypothetical case studies that are firmly grounded in established chemical principles and compared against current industry-standard alternatives.
Part 1: The Potential of a Fluorinated Malonic Acid Derivative
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid combines the versatile reactivity of malonic acid with the unique properties imparted by a highly fluorinated alkyl chain. Malonic acid and its esters are well-known precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals, and as building blocks for polymers and polyesters.[1][2][3][4][5] The dicarboxylic acid functionality allows it to be used as a cross-linking agent, for instance, in creating biodegradable polymers by reacting with starches.[6]
The heptafluorohexyl group, a perfluoroalkyl substance (PFAS), introduces properties such as exceptional chemical and thermal stability, hydrophobicity, and lipophobicity.[7] Fluorinated compounds are known for their low surface energy, which is why they are used in a variety of applications, from non-stick coatings to specialized lubricants.[1][8] In the realm of biomedicine, fluorination can enhance the bioavailability and metabolic stability of drugs.[9] However, it is crucial to acknowledge the growing environmental and health concerns associated with certain PFAS due to their persistence in the environment.[10]
This guide will now delve into two promising, albeit hypothetical, application areas for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, comparing its projected performance with established alternatives.
Part 2: Case Study 1: Specialty Polymers for Hydrophobic Coatings
The unique structure of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid makes it an intriguing candidate as a monomer for the synthesis of side-chain fluorinated polymers. These polymers could be formulated into advanced hydrophobic coatings for various surfaces. The malonic acid moiety can be polymerized, while the heptafluorohexyl side chain would orient towards the surface, creating a low-energy, water-repellent interface.
Comparison with Silane-Based Hydrophobic Coatings
A leading alternative for creating hydrophobic surfaces is the use of silane-based coatings.[11][12] These coatings function by reacting with surface hydroxyl groups to form a durable, cross-linked siloxane layer with hydrophobic alkyl groups oriented outwards.
| Property | Hypothetical Fluorinated Malonic Acid-Based Coating | Silane-Based Hydrophobic Coating |
| Water Contact Angle | Expected to be >150° (superhydrophobic)[13] | Typically 100-120° (hydrophobic)[14] |
| Oil Repellency | Expected to be high (oleophobic) | Generally low |
| Durability | Dependent on polymer backbone and cross-linking | Generally high due to covalent bonding with the substrate[15] |
| Application | Solution-based coating followed by curing | Typically applied from a solvent or water-based solution followed by curing |
| Environmental Profile | Concerns related to the use of a PFAS derivative | Generally considered more environmentally benign |
Experimental Protocols
-
Monomer Synthesis: The synthesis of a polymerizable derivative of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid would be the initial step. For instance, an acrylic monomer could be prepared by reacting the malonic acid with a suitable hydroxyalkyl acrylate.
-
Polymerization: The resulting fluorinated monomer would then be copolymerized with a standard acrylic monomer (e.g., methyl methacrylate) via free radical polymerization to create a side-chain fluorinated polymer.
-
Coating Formulation: The synthesized polymer is dissolved in a suitable solvent system along with any necessary additives like cross-linkers and adhesion promoters.
-
Application and Curing: The coating is applied to a substrate (e.g., glass or metal) using a standard technique like spin-coating or spray-coating, followed by a thermal curing process to cross-link the polymer and evaporate the solvent.[16][17]
-
Surface Preparation: The substrate is thoroughly cleaned and dried to ensure the presence of surface hydroxyl groups for reaction.
-
Coating Solution Preparation: An alkyltrialkoxysilane (e.g., octyltriethoxysilane) is dissolved in a solvent, often with a small amount of water and an acid catalyst to initiate hydrolysis.
-
Application: The silane solution is applied to the prepared substrate.
-
Curing: The coated substrate is cured at elevated temperature, allowing for the condensation of the silanol groups with the substrate and with each other to form a stable polysiloxane network.[15]
Visualization of the Coating Mechanism
A simplified comparison of the coating structures.
Part 3: Case Study 2: Drug Delivery Vehicles
The amphiphilic nature of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, with its hydrophilic dicarboxylic acid head and hydrophobic/lipophobic fluorinated tail, makes it a candidate for the formation of micelles or as a component in nanoparticle drug delivery systems.[1] The fluorinated core could encapsulate hydrophobic drugs, while the hydrophilic exterior would provide stability in aqueous environments.
Comparison with PEGylated Liposomes
Poly(ethylene glycol) (PEG) is widely used to modify the surface of drug delivery vehicles (a process known as PEGylation) to increase their circulation time in the bloodstream by reducing clearance by the immune system. However, there are concerns about the immunogenicity of PEG.[18] Fluorinated polymers are being explored as alternatives.[19]
| Feature | Hypothetical Fluorinated Malonic Acid-Based Nanoparticle | PEGylated Liposome |
| Core | Fluorinated core for hydrophobic drug encapsulation[20] | Lipid bilayer encapsulating aqueous or lipid-soluble drugs |
| Surface | Hydrophilic carboxylic acid groups | PEG chains for stealth properties |
| Biocompatibility | Biocompatibility of fluorinated polymers is variable and requires specific testing[2][10] | Generally good, but potential for anti-PEG antibodies |
| Drug Loading | Potentially high for hydrophobic and especially fluorinated drugs | Dependent on drug properties and liposome composition |
| Stability | Expected to be high due to the stability of the C-F bond | Can be an issue, leading to drug leakage |
Experimental Protocols
-
Polymer Synthesis: A biodegradable polymer backbone (e.g., polylactic-co-glycolic acid, PLGA) would be functionalized with 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid to create an amphiphilic block copolymer.
-
Nanoparticle Formulation: The fluorinated polymer and a hydrophobic drug are co-dissolved in an organic solvent. This solution is then added dropwise to an aqueous solution under vigorous stirring to induce self-assembly into nanoparticles via nanoprecipitation.[21][22]
-
Purification and Characterization: The nanoparticles are purified by centrifugation or dialysis to remove the organic solvent and unloaded drug. They are then characterized for size, zeta potential, drug loading efficiency, and in vitro release profile.
-
Lipid Film Hydration: A mixture of lipids (e.g., phospholipids, cholesterol) and a PEGylated lipid are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.
-
Hydration and Sonication: The lipid film is hydrated with an aqueous buffer (which may contain a hydrophilic drug) to form multilamellar vesicles. The suspension is then sonicated to produce small, unilamellar vesicles (liposomes).
-
Purification and Characterization: The liposomes are purified to remove unencapsulated drug and then characterized for their physicochemical properties and drug release kinetics.
Visualization of the Drug Delivery Vehicle Structure
A conceptual comparison of drug delivery nanoparticle structures.
Conclusion
While direct experimental data for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is currently limited, a thorough analysis of its constituent chemical moieties provides a strong basis for predicting its utility in high-performance applications. In the realm of specialty coatings, its incorporation into polymers could lead to surfaces with superior hydrophobic and oleophobic properties, though this must be weighed against the environmental considerations of using fluorinated compounds. In drug delivery, its amphiphilic nature could be harnessed to create novel nanoparticle systems with high drug loading capacities for specific types of therapeutic agents.
The comparative frameworks and hypothetical protocols presented in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the potential of this and similar novel chemical entities. Further experimental validation is, of course, necessary to fully elucidate the performance and viability of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid in these and other advanced applications.
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Characterization of silane-based hydrophobic admixtures in concrete using TOF-MS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Long-term performance of surface impregnation of reinforced concrete structures with silane. (n.d.). Dry-Treat. Retrieved January 30, 2026, from [Link]
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MALONIC ACID. (n.d.). Ataman Kimya. Retrieved January 30, 2026, from [Link]
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Technical Guide: Biocatalytic Utility of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid
Executive Summary
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid (CAS 244022-64-8) is a specialized fluorinated building block primarily utilized in the biocatalytic synthesis of chiral N-heterocycles .[1] Unlike traditional alkyl malonates, this compound incorporates a "fluorous ponytail" (heptafluorohexyl group), enabling the introduction of fluorinated lipophilic side chains into carboxymethylproline (t-CMP) and pipecolic acid scaffolds with high stereocontrol.
This guide details its application as a substrate in the MatB/CarB enzyme cascade , comparing its performance against non-fluorinated alkyl analogs and providing validated protocols for its use in drug discovery and medicinal chemistry.
Technical Profile & Mechanism of Action
Chemical Identity[2][3]
-
Compound Name: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid[2][3]
-
Abbreviation: HFH-Malonic Acid
-
Structure: HOOC-CH(R)-COOH, where R = -(CH₂)₃-CF₂-CF₂-CF₃
-
Key Property: The semi-perfluorinated chain imparts unique lipophilicity and metabolic resistance compared to standard hydrocarbon chains (e.g., n-hexyl), making it a valuable probe for structure-activity relationship (SAR) studies.
Biocatalytic Mechanism
The primary application of HFH-malonic acid is as a "extender unit" in the enzymatic synthesis of functionalized N-heterocycles. It requires a coupled enzyme system:[1][3][4]
-
Activation: MatB (Malonyl-CoA Synthetase) activates the dicarboxylic acid into its mono-CoA thioester (HFH-Malonyl-CoA) using ATP and Coenzyme A.
-
Condensation: CarB (Carboxymethylproline Synthase), specifically the engineered W79A variant , catalyzes the decarboxylative condensation of the activated thioester with L-glutamate semialdehyde (L-GHP) to form the N-heterocycle.
Figure 1: The MatB/CarB enzymatic cascade converting HFH-malonic acid into a chiral fluorinated N-heterocycle.
Comparative Analysis: Fluorinated vs. Alkyl Substrates
The introduction of the bulky heptafluorohexyl group presents steric challenges for wild-type enzymes. The following data compares HFH-malonic acid with standard alkyl analogs in the MatB/CarB system.
Substrate Specificity & Yields
Data derived from Hamed et al. (2013) using the engineered CarB W79A variant.
| Substrate (R-Malonic Acid) | Side Chain Structure | Enzyme Compatibility (CarB W79A) | Relative Yield Efficiency | Stereoselectivity |
| HFH-Malonic Acid | -(CH₂)₃C₄F₇ | High | Good (~30-40%) | >95% (6S) |
| n-Hexyl Malonic Acid | -(CH₂)₅CH₃ | High | Good | >95% (6S) |
| n-Octyl Malonic Acid | -(CH₂)₇CH₃ | Moderate | Moderate | >95% (6S) |
| n-Decyl Malonic Acid | -(CH₂)₉CH₃ | Low | Poor (<6% of Octyl) | N/A |
| Allyl Malonic Acid | -CH₂CH=CH₂ | High | Excellent | >95% (6S) |
Performance Insights
-
Steric Tolerance: The CarB W79A mutation creates a larger hydrophobic pocket, allowing the bulky heptafluorohexyl chain to bind. Wild-type CarB fails to process this substrate efficiently.
-
Fluorine Effect: Despite the electron-withdrawing nature of the fluorine atoms, the enzymatic activation by MatB remains effective. The resulting product retains the fluorinated chain, offering a "fluorous tag" useful for ¹⁹F NMR tracking or modulating membrane permeability.
-
Limit of Lipophilicity: While HFH (roughly equivalent to a C9-C10 hydrocarbon in bulk) is accepted, extending the chain further (e.g., n-Decyl) results in a sharp drop in yield, defining the upper limit of this biocatalytic system.
Experimental Protocol: Biocatalytic Synthesis
Objective: Synthesis of (6S)-6-(4,4,5,5,6,6,6-heptafluorohexyl)-carboxymethylproline.
Reagents Preparation
-
Substrate Stock: Dissolve HFH-malonic acid (100 mM) in water; adjust pH to 7.5 with NaOH.
-
Co-Substrate: L-Glutamate semialdehyde (L-GHP) is generated in situ or prepared via acid hydrolysis of diethyl acetal.
-
Enzymes: Purified MatB (Streptomyces coelicolor) and CarB W79A (Pectobacterium carotovorum).
Reaction Workflow
-
Buffer Setup: Prepare a reaction mixture in 100 mM Tris-HCl (pH 7.5).
-
Add Components:
-
HFH-Malonic Acid: 2 mM
-
ATP: 5 mM
-
Coenzyme A (CoA): 0.5 mM (catalytic amount)
-
MgCl₂: 10 mM (essential cofactor for MatB)
-
L-GHP: 2 mM
-
-
Initiation: Add MatB (5 µM) and CarB W79A (5 µM).
-
Incubation: Incubate at 25°C for 16–20 hours with gentle shaking.
-
Quenching: Stop reaction by adding methanol (1:1 v/v) or acidifying to pH 3.
-
Analysis: Monitor conversion via LC-MS (negative ion mode) or ¹⁹F NMR.
Purification (Scale-Up)
-
For preparative scale (e.g., 300 mg substrate), remove protein by centrifugation.
-
Purify supernatant using Strong Anion Exchange (SAX) chromatography followed by semi-preparative HPLC (C18 column).
-
Expected Product: A colorless solid/oil.
-
Verification: ¹H NMR (distinctive diastereotopic protons) and ¹⁹F NMR (characteristic signals for -CF₂- and -CF₃).
Synthesis of the Reagent (Precursor)
If the HFH-malonic acid is not purchased commercially, it can be synthesized via standard malonate alkylation:
-
Starting Material: Dimethyl malonate + 1-Iodo-4,4,5,5,6,6,6-heptafluorohexane.
-
Reaction: NaH (base) in THF/DMF at 0°C -> RT.
-
Hydrolysis: Treat the resulting diester with LiOH in THF/H₂O to yield the free diacid.
-
Yield: Typically ~70% for the diester step.
References
-
Hamed, R. B., Henry, L., Gomez-Castellanos, J. R., Aslan-Guerel, E., Mecinović, J., & Schofield, C. J. (2013).[4] Stereoselective preparation of lipidated carboxymethyl-proline/pipecolic acid derivatives via coupling of engineered crotonases with an alkylmalonyl-CoA synthetase.[4] Organic & Biomolecular Chemistry, 11(47), 8191-8196.
-
Santa Cruz Biotechnology. (n.d.). 2-(4,4,5,5,6,6,6-Heptafluorohexyl)
-
Google Patents. (2012). Liquid crystal aligning agent (US8216649B2).
Sources
A Technical Guide to the Synthesis and Evaluation of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid: A Novel Fluorinated Surfactant Candidate
This guide provides a comprehensive overview of the patent landscape, novelty, and a proposed synthetic route for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties of fluorinated organic compounds. This document further outlines a comparative experimental framework to evaluate the performance of this novel compound against established alternatives, offering insights into its potential applications.
Introduction: The Allure of Fluorinated Malonic Acids
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, chemical resistance, and unique surface-active characteristics. Per- and polyfluoroalkyl substances (PFAS) have been widely utilized in various industrial applications due to these desirable traits.[1][2][3] Malonic acid and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide range of valuable compounds.[4][5] The convergence of these two areas—fluorine chemistry and malonic acid synthesis—presents a compelling opportunity for the development of novel molecules with tailored functionalities.
This guide focuses on a specific, novel compound: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid . A thorough review of the existing patent and scientific literature reveals no specific mention of this molecule, suggesting its novelty and the untapped potential it may hold. This document aims to bridge this knowledge gap by providing a detailed synthetic protocol and a framework for evaluating its performance, particularly as a potential surfactant.
Patent Landscape and Novelty
A comprehensive search of patent databases and scientific literature did not yield any patents or publications specifically disclosing the synthesis or application of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid. While numerous patents exist for various substituted malonic acid derivatives[6][7] and fluorinated compounds in general, the unique combination of a heptafluorohexyl substituent on a malonic acid core appears to be a novel chemical entity. This novelty presents a significant opportunity for intellectual property in the development of new materials, particularly in the realm of specialty surfactants and functional polymers.
The closest structurally related compounds found in the literature are 2-(perfluoroalkyl)malonic esters. For instance, the synthesis of diethyl 2-(perfluorophenyl)malonate has been reported, although its hydrolysis to the corresponding dicarboxylic acid proved challenging due to competing decarboxylation.[8][9] This critical finding informs the synthetic strategy proposed in this guide, highlighting the need for carefully controlled hydrolysis conditions to isolate the desired diacid.
Proposed Synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid
The synthesis of the target compound can be approached through a modified malonic ester synthesis, a classic and reliable method for the preparation of substituted malonic acids.[10] The proposed three-step synthesis is outlined below:
Step 1: Synthesis of Diethyl 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonate
The first step involves the alkylation of diethyl malonate with a suitable heptafluorohexylating agent. Commercially available 1-iodo-4,4,5,5,6,6,6-heptafluorohexane is a suitable electrophile for this reaction.
-
Reaction Scheme:
-
Detailed Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1-iodo-4,4,5,5,6,6,6-heptafluorohexane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.
-
Step 2: Hydrolysis to 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic Acid
As previously noted, the hydrolysis of fluorinated malonic esters can be challenging.[8][9] To minimize decarboxylation, a carefully controlled basic hydrolysis at low temperature is proposed.
-
Reaction Scheme:
-
Detailed Protocol:
-
Dissolve the purified diethyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (2.5 eq) in water, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with cold, dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.
-
Step 3: Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, O-H, C-F).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the crystalline product.
Comparative Performance Evaluation: A Framework
To understand the unique properties of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, a comparative study against a non-fluorinated analogue and a commercially available fluorosurfactant is recommended.
4.1. Alternative Compounds for Comparison
-
Non-fluorinated Analogue: 2-Hexylmalonic acid. This compound will serve as a baseline to highlight the effects of the heptafluorohexyl group.
-
Commercial Fluorosurfactant: A well-characterized perfluoroalkyl carboxylic acid (PFCA) of similar chain length, such as perfluorooctanoic acid (PFOA), should be used as a benchmark. Note: Due to the environmental and health concerns associated with long-chain PFCAs like PFOA, handling and disposal must be conducted with extreme caution and in accordance with all relevant regulations.[2]
4.2. Proposed Experimental Comparisons
The following table outlines a series of experiments to compare the key properties of the three compounds:
| Property | Experimental Method | Rationale |
| Surface Tension and Critical Micelle Concentration (CMC) | Tensiometry (Du Noüy ring or Wilhelmy plate method) | To quantify the surfactant efficiency and effectiveness. A lower CMC and a lower surface tension at the CMC indicate a more efficient surfactant. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature and assess the thermal stability imparted by the fluorinated chain. |
| Acidity (pKa) | Potentiometric Titration | To understand the influence of the electron-withdrawing heptafluorohexyl group on the acidity of the carboxylic acid moieties. |
| Hydrophobicity/Oleophobicity | Contact Angle Measurement on various surfaces (e.g., glass, PTFE) | To assess the wetting and repellent properties of the compounds, which are crucial for applications in coatings and surface treatments. |
4.3. Detailed Experimental Protocol: Determination of CMC
-
Prepare a series of aqueous solutions of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid of varying concentrations.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the concentration.
-
The CMC is determined as the concentration at which the surface tension plateaus.
-
Repeat the procedure for 2-hexylmalonic acid and the commercial fluorosurfactant under identical conditions.
Visualization of Key Concepts
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid.
Diagram 2: Comparative Evaluation Framework
Caption: Framework for the comparative performance evaluation of the target compound.
Conclusion and Future Outlook
The novel compound, 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid, represents an unexplored area in fluorinated organic materials. The proposed synthetic route, while requiring careful optimization of the hydrolysis step, is based on well-established chemical principles. The outlined comparative evaluation framework will provide valuable data on its performance characteristics, particularly as a surfactant.
The unique combination of a dicarboxylic acid head group and a partially fluorinated tail may offer a compelling balance of properties, potentially leading to applications as a specialty surfactant, a monomer for fluorinated polyesters, or a surface modifier for advanced materials. Further research into the synthesis and properties of this and related compounds is warranted to fully unlock their potential.
References
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1860–1865. [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed, 32802203. [Link]
- CN1257879C - Malonic acid in high purity - Google Patents. (n.d.).
- CN1237571A - Preparation method of diethyl malonate - Google Patents. (n.d.).
-
Glüge, J., Scheringer, M., Cousins, I. T., DeWitt, J. C., Goldenman, G., Herzke, D., ... & Wang, Z. (2020). An overview of the uses of per-and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345-2373. [Link]
-
Malonic Acid | C3H4O4 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
How to obtain 2-substituted malonic acids? - ResearchGate. (2023, September 2). Retrieved February 2, 2026, from [Link]
-
Supporting Information Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) Experimental procedures, compound ch - Beilstein Journals. (n.d.). Retrieved February 2, 2026, from [Link]
-
Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
Perfluoroalkyl phosphonic and phosphinic acids: Environment tier II assessment. (2018, June 29). Australian Government Department of Health. [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - ResearchGate. (2025, June 10). Retrieved February 2, 2026, from [Link]
-
Diethyl Malonate : Synthesis via Fischer Esterification - YouTube. (2023, February 6). Retrieved February 2, 2026, from [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
-
Characteristics, properties and limitations of per‐ or polyfluoroalkyl substances (PFASs) and fluoropolymers - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PubMed. (2025, May 24). Retrieved February 2, 2026, from [Link]
-
Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
Surface Science View of Perfluoroalkyl Acids (PFAAs) in the Environment - PMC. (n.d.). Retrieved February 2, 2026, from [Link]
-
Malonates in Cyclocondensation Reactions - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1257879C - Malonic acid in high purity - Google Patents [patents.google.com]
- 7. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 8. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Safety Operating Guide
2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid proper disposal procedures
Topic: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers (CSO), Drug Discovery Teams[1]
Executive Safety Directive
Status: HALOGENATED / ACIDIC / PFAS-LIKE Immediate Action: Do NOT dispose of this compound in standard organic waste streams. Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless explicitly labeled for halogenated waste.
As a Senior Application Scientist, I must emphasize that while the malonic acid moiety presents standard corrosive risks, the heptafluorohexyl tail dictates the disposal pathway. This compound falls under the umbrella of polyfluoroalkyl substances.[2][3] Standard incineration temperatures (850°C) are often insufficient to break the Carbon-Fluorine (C-F) bonds, potentially releasing hydrofluoric acid (HF) gas or short-chain PFAS into the atmosphere.
The Golden Rule: Treat this substance as a High-Temperature Incineration (HTI) candidate.
Technical Rationale & Mechanism
To ensure compliance and safety, you must understand the why behind these protocols.
-
The C-F Bond Stability: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard laboratory waste incinerators often operate at temperatures that mineralize hydrocarbons but fail to fully destroy fluorinated chains. Incomplete combustion can generate Products of Incomplete Combustion (PICs) that are persistent and bioaccumulative.
-
Thermal Decarboxylation Risk: Malonic acids are thermodynamically unstable upon heating, prone to decarboxylation (
).[1] For this specific compound, uncontrolled heating could release a fluorinated monocarboxylic acid with different volatility and toxicity profiles. Keep waste containers cool and away from heat sources. -
Amphiphilic Behavior: The molecule possesses a hydrophilic head (dicarboxylic acid) and a lipophobic/hydrophobic tail (fluorocarbon). This surfactant-like structure means residues may adhere stubbornly to glassware. Triple-rinsing with a polar aprotic solvent (like Acetonitrile) is more effective than water alone.
Critical Safety & Handling Profile
| Parameter | Specification | Operational Note |
| Primary Hazard | Corrosive / Irritant | Causes serious eye damage (Category 1).[1] |
| Secondary Hazard | Environmental Persistence | Polyfluoroalkyl chain resists degradation.[1] |
| Container Material | HDPE (High-Density Polyethylene) | Preferred over glass for waste storage to prevent potential etching if trace HF forms via hydrolysis.[1] |
| Glove Material | Nitrile (min 5 mil / 0.12mm) | Standard nitrile provides adequate splash protection.[1] Change immediately upon contamination. |
| Incompatibility | Strong Oxidizers, Bases | Exothermic reaction with bases; potential HF release with strong oxidizers.[1] |
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Zero-Mix Rule)[1]
-
Step 1: Designate a specific waste container labeled "HALOGENATED ACIDIC ORGANIC WASTE."
-
Step 2: Ensure the container is HDPE. Do not use metal containers (corrosion risk) or standard glass bottles without secondary containment.
-
Step 3: Strictly prohibit the addition of non-halogenated solvents (e.g., Ethanol, Hexane) to this container unless they are part of the reaction mixture. Diluting halogenated waste increases the volume of waste requiring expensive HTI treatment.
Phase 2: Quenching & pH Management
-
Step 1: If the compound is in a reactive mixture (e.g., with thionyl chloride), quench carefully according to standard protocols.
-
Step 2: Do NOT neutralize the malonic acid moiety in the waste container. Neutralization is an exothermic process; performing this in a waste container risks spattering or decarboxylation. Dispose of it as acidic waste.
-
Step 3: Check pH. If pH < 2, ensure the waste tag explicitly states "CORROSIVE (Acidic)."
Phase 3: Rinsing & Decontamination
-
Step 1: Rinse contaminated glassware with a small volume of Acetonitrile or Ethyl Acetate .
-
Step 2: Add these rinsates to the Halogenated waste container.
-
Step 3: Perform a final wash with soap and water (can go to drain only after the solvent wash has removed the fluorinated compound).
Phase 4: Labeling & Handoff
-
Step 1: Complete the hazardous waste tag.
-
Step 2: Under chemical components, write: "2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid" .[1]
-
Step 3: Add the critical flag: "CONTAINS ORGANIC FLUORINE - REQUIRES HIGH TEMP INCINERATION."
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of reaction mixtures containing this compound.
Caption: Decision tree for segregation of fluorinated malonic acid derivatives, prioritizing the "Halogenated" waste stream to ensure proper thermal destruction.
Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following classifications. While this specific CAS may not be individually listed, it triggers the following characteristic codes:
| Regulatory Body | Classification Code | Description |
| EPA RCRA | D002 | Corrosive Waste (Aqueous pH ≤ 2).[1] |
| EPA RCRA | F001 / F002 | If mixed with listed halogenated solvents.[1] |
| Generic Lab Pack | Halogenated Organic | General classification for incineration profiles.[1] |
| DOT (Transport) | Class 8 | Corrosive Substances (Likely assignment for pure acid).[1] |
Note on "PFAS" Classification: While currently not all fluorinated alkyls are strictly regulated as "PFAS" in every jurisdiction, the Heptafluorohexyl chain is chemically significant. Proactive compliance suggests treating this as a PFAS-class compound to future-proof your environmental liability.[1]
References
-
United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link][1][4][5]
-
Fisher Scientific. (2015). Chemical Compatibility Chart for Labware (HDPE/Glass). Retrieved from [Link][1][6][7][8][9]
-
Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
Professional Plastics. (2023). HDPE and LDPE Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 3. Learning how to destroy PFAS – down to the tiniest airborne particles - CSIRO [csiro.au]
- 4. epa.gov [epa.gov]
- 5. regenesis.com [regenesis.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. wku.edu [wku.edu]
- 8. flinnsci.com [flinnsci.com]
- 9. carlroth.com [carlroth.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid
Executive Safety Summary
Treat this compound as a "Trojan Horse" Acid. While standard malonic acid is a known corrosive/irritant, the addition of the 2-(4,4,5,5,6,6,6-heptafluorohexyl) tail fundamentally alters its toxicological profile. The fluorinated chain increases lipophilicity, potentially facilitating the transport of the acidic moiety across dermal barriers that would normally repel hydrophilic acids.
Immediate Hazards:
-
Corrosivity: High risk of serious eye damage (Category 1) due to dicarboxylic acid functionality (pKa ~2.8).
-
Dermal Absorption: Enhanced skin permeation potential due to the fluorotelomer-like tail.
-
Static Discharge: Fluorinated powders are highly prone to triboelectric charging, causing "jumping powder" phenomena that lead to inadvertent exposure.
Physicochemical Risk Assessment (The "Why")
To select the correct PPE, we must understand the causality of the risk.
| Feature | Chemical Logic | Safety Implication |
| Dicarboxylic Head | Acidic protons (pKa1 ~2.8, pKa2 ~5.7). | Corrosive: Causes rapid protein denaturation in corneal tissue. Standard safety glasses are insufficient; goggles are mandatory . |
| Heptafluoro Tail | Perfluorinated segment ( | Permeation: The compound may bypass the stratum corneum more effectively than non-fluorinated analogs. Double-gloving is required. |
| Solid State | High electrical resistivity of C-F bonds. | Static Hazard: The powder will accumulate static charge during weighing, leading to aerosolization. Respiratory protection is critical. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Layered Defense Strategy . Do not rely on a single barrier.
Protective Barriers Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular (Critical) | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow vapors/dust to bypass via the sides. Goggles provide a sealed environment against acidic dust. |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Fluorinated dusts are persistent. If weighing outside a hood (not recommended), a fit-tested P100 is mandatory to prevent inhalation of corrosive particulates. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Breakthrough Time: Standard nitrile is generally effective for solid acids, but the fluorinated tail requires redundancy. Protocol: Inspect inner glove immediately if outer glove tears. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous. A rubberized or Tyvek apron prevents "dust-through" contact with chest/lap during weighing. |
PPE Decision Logic (Visualization)
Caption: Decision logic for PPE selection based on the physical state of the fluorinated malonic acid derivative.
Operational Protocols
Weighing & Static Control (The "Jumping Powder" Issue)
Fluorinated organics are notorious for accumulating static charge, causing the powder to "jump" off the spatula and onto the user's hands or benchtop.
-
Engineering Control: Use an Ionizing Air Blower or Anti-Static Gun (e.g., Zerostat) inside the balance enclosure before opening the vial.
-
Technique:
-
Place a tared weighing boat in the balance.
-
Neutralize: Aim the anti-static gun at the vial and the boat; squeeze slowly.
-
Transfer: Use a metal spatula (plastic spatulas generate more static).
-
Seal: Wipe the threads of the vial with a Kimwipe dampened with methanol before recapping to prevent grinding the corrosive powder into the cap threads.
-
Solubilization
When dissolving this compound, the choice of solvent affects PPE.
-
In Water/Buffer: The solution becomes acidic. Standard double-nitrile gloves are sufficient.
-
In DMSO/DMF: These solvents are skin permeation enhancers. They will carry the fluorinated acid through nitrile gloves rapidly.
-
Requirement: If using DMSO/DMF, wear Laminate Film (Silver Shield/North) gloves under outer nitrile gloves.
-
Disposal & Decontamination (PFAS Stewardship)
Because this molecule contains a chemically stable perfluoroalkyl chain (
Disposal Workflow
-
Segregation: Collect all solid waste, contaminated gloves, and liquid mother liquors in a dedicated container labeled "Fluorinated Organic Waste - Do Not Sewer."
-
Destruction: The C-F bond is extremely strong (~485 kJ/mol). Standard autoclaving or chemical bleaching will not degrade this molecule.
-
End-of-Life: The waste must be sent for High-Temperature Incineration (>1100°C) to ensure mineralization of the fluorinated tail.
Spill Response Diagram
Caption: Step-by-step spill response emphasizing dust suppression for fluorinated powders.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Malonic Acid (CAS 141-82-2). (Base structure hazards).[1][2][3] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams.[3] (Guidance on C-F bond destruction). Retrieved from [Link]
-
Sigma-HSE. How To Control Electrostatic Hazards In Powder Handling. (Static risks in fluorinated powders). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
